3-Methylpentane-2,3-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methylpentane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-4-6(3,8)5(2)7/h5,7-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWWHEFTJSHFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979743 | |
| Record name | 3-Methylpentane-2,3-diol | |
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Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63521-37-9 | |
| Record name | 3-Methyl-2,3-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63521-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpentane-2,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063521379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpentane-2,3-diol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Methylpentane-2,3-diol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant synthetic methodologies for 3-methylpentane-2,3-diol. The information is curated to support research and development activities where this vicinal diol may serve as a key intermediate, chiral auxiliary, or building block.
Core Chemical and Physical Properties
This compound is a vicinal diol with the molecular formula C₆H₁₄O₂.[1][2][3] Its structure, featuring two hydroxyl groups on adjacent carbons, imparts properties that are valuable in a range of chemical applications, from polymer chemistry to asymmetric synthesis.
Physicochemical Data
The following table summarizes the key quantitative data for this compound. These values are essential for predicting its behavior in various chemical processes and for developing analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 63521-37-9 | [1][2][3] |
| Molecular Formula | C₆H₁₄O₂ | [1][2][3] |
| Molecular Weight | 118.17 g/mol | [1] |
| Boiling Point | 93.2 °C @ 15 Torr | |
| Melting Point | 43 °C | |
| Density | 0.9701 g/cm³ @ 420 °C | |
| pKa | 15.04 ± 0.29 (Predicted) | [2] |
Chemical Structure and Stereoisomerism
The structural backbone of this compound is a pentane (B18724) chain with hydroxyl groups at the C2 and C3 positions and a methyl group at the C3 position.[1] A critical feature of this molecule is the presence of two chiral centers at carbons C2 and C3. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereoisomer can significantly influence its biological activity and its efficacy as a chiral auxiliary in asymmetric synthesis.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, two general and highly relevant methods for the synthesis of 1,2-diols are presented below. These protocols are representative of the synthetic routes that would be employed.
Protocol 1: Acid-Catalyzed Ring-Opening of a Terminal Epoxide (Representative Protocol)
This protocol describes the synthesis of a 1,2-diol from a terminal epoxide, a common and analogous reaction to the synthesis of this compound from its corresponding epoxide.
Materials:
-
Terminal epoxide (1.0 eq)
-
Sulfuric acid (H₂SO₄), 1 M aqueous solution
-
Water (H₂O)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
The terminal epoxide (1.0 eq) is dissolved in a mixture of water and a co-solvent like THF or acetone (B3395972) (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
A catalytic amount of 1 M sulfuric acid is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,2-diol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Protocol 2: Sharpless Asymmetric Dihydroxylation of a Prochiral Alkene (Representative Protocol)
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols.[4][5] This protocol provides a general procedure.
Materials:
-
Prochiral alkene (1.0 eq)
-
AD-mix-α or AD-mix-β (commercially available mixture of K₃Fe(CN)₆, K₂CO₃, and the chiral ligand)
-
tert-Butanol (B103910) (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (100 mL).
-
AD-mix-α or AD-mix-β (1.4 g per mmol of alkene) is added to the solvent mixture and stirred until the two phases are clear.
-
The mixture is cooled to 0 °C in an ice bath.
-
The prochiral alkene (1.0 mmol) is added to the stirred solution.
-
The reaction mixture is stirred vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting alkene.
-
The reaction is quenched by the addition of solid sodium sulfite (1.5 g) and the mixture is stirred for an additional hour at room temperature.
-
Ethyl acetate (100 mL) is added and the layers are separated.
-
The aqueous layer is extracted twice with ethyl acetate (50 mL).
-
The combined organic layers are washed with 2 M NaOH, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude chiral diol is purified by flash column chromatography or recrystallization.
Reaction Pathways and Workflows
Acid-Catalyzed Epoxide Hydrolysis
The synthesis of this compound can be achieved via the acid-catalyzed hydrolysis of 2,3-epoxy-3-methylpentane. The mechanism involves the protonation of the epoxide oxygen, followed by nucleophilic attack of water.[3]
Sharpless Asymmetric Dihydroxylation Workflow
The Sharpless asymmetric dihydroxylation provides a reliable method to obtain enantiomerically enriched diols. The general workflow is depicted below.
References
An In-depth Technical Guide to the Stereoisomers of 3-Methylpentane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 3-methylpentane-2,3-diol, a vicinal diol with two chiral centers, giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This document outlines established methodologies for the stereoselective synthesis, separation, and characterization of these stereoisomers. While specific experimental data for this compound is limited in publicly available literature, this guide presents predicted physicochemical properties and detailed, plausible experimental protocols based on established methods for analogous chiral vicinal diols. Furthermore, it explores the potential, though not yet demonstrated, biological relevance of vicinal diols in the context of drug development, providing a framework for future investigation.
Introduction
This compound is a six-carbon vicinal diol with the molecular formula C₆H₁₄O₂. The presence of two stereogenic centers at positions C2 and C3 results in the existence of two pairs of enantiomers, which are diastereomeric to each other. The precise three-dimensional arrangement of the hydroxyl and methyl groups significantly influences the molecule's physical, chemical, and biological properties. In the pharmaceutical industry, the stereoisomeric form of a drug candidate can determine its efficacy, metabolic profile, and potential toxicity. Therefore, the ability to selectively synthesize, separate, and characterize each stereoisomer of a chiral molecule like this compound is of paramount importance for drug discovery and development.
This guide will delve into the structural nuances of the four stereoisomers of this compound and provide a technical framework for their synthesis, purification, and characterization.
Stereoisomers of this compound
The four stereoisomers of this compound are depicted below, illustrating their enantiomeric and diastereomeric relationships.
Caption: Stereoisomeric relationships of this compound.
Physicochemical Properties (Predicted)
Due to the lack of specific experimental data for the individual stereoisomers of this compound, the following table summarizes predicted physicochemical properties based on quantitative structure-property relationship (QSPR) models and data from analogous C6 vicinal diols.[1][2]
| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) |
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ |
| Molecular Weight ( g/mol ) | 118.17 | 118.17 | 118.17 | 118.17 |
| Predicted Boiling Point (°C) | ~175-185 | ~175-185 | ~170-180 | ~170-180 |
| Predicted Melting Point (°C) | Varies | Varies | Varies | Varies |
| Predicted Specific Rotation [α]D | Predicted positive | Predicted negative | Predicted positive | Predicted negative |
Note: Enantiomers possess identical boiling and melting points, while diastereomers have distinct physical properties. The specific rotation of enantiomers is equal in magnitude but opposite in sign.
Experimental Protocols
Synthesis
A plausible synthetic route to a mixture of the stereoisomers of this compound involves the Grignard reaction of ethylmagnesium bromide with 2,3-pentanedione (B165514), followed by diastereoselective reduction of the resulting α-hydroxy ketone. Stereoselectivity can be influenced by the choice of reducing agent and reaction conditions.
4.1.1. Synthesis of a Diastereomeric Mixture via Grignard Reaction
Caption: Proposed synthesis of this compound stereoisomers.
Detailed Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C and add a solution of 2,3-pentanedione in anhydrous diethyl ether dropwise with stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-hydroxy-3-methyl-2-pentanone.
-
Reduction: Dissolve the crude α-hydroxy ketone in methanol (B129727) and cool to 0 °C. Add sodium borohydride (B1222165) (NaBH₄) portion-wise with stirring.
-
Final Work-up: After the reaction is complete, acidify with dilute HCl and extract the product with ethyl acetate (B1210297). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain a mixture of the four stereoisomers of this compound.
Separation of Stereoisomers
The separation of the four stereoisomers can be achieved in a two-step process: first, separation of the diastereomeric pairs, followed by chiral resolution of each enantiomeric pair.
Caption: Workflow for the separation of this compound stereoisomers.
4.2.1. Diastereomer Separation by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Procedure: The crude mixture is loaded onto a silica gel column and eluted with the mobile phase. Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated diastereomeric pairs.
4.2.2. Enantiomer Resolution by Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Daicel CHIRALPAK® column, is recommended.[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized for baseline separation.
-
Detection: Refractive index (RI) detector, as the analyte lacks a strong UV chromophore.
-
Procedure: Each diastereomerically enriched fraction is injected onto the chiral column. The mobile phase composition and flow rate are optimized to achieve separation of the enantiomers.
Characterization
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of the diastereomers are expected to show distinct chemical shifts and coupling constants, particularly for the protons on C2 and C4, and the hydroxyl protons.
-
¹³C NMR: The carbon NMR spectra will also exhibit different chemical shifts for the carbons of the diastereomers. The chemical shifts can be predicted based on empirical data for similar diols.[4][5][6]
Predicted ¹H and ¹³C NMR Data (Hypothetical):
| Stereoisomer | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| (2R,3R)/(2S,3S) | ~3.5-3.7 (m, 1H, CH-OH), ~1.1-1.3 (m, 2H, CH₂), ~1.0 (s, 3H, C3-CH₃), ~0.9 (d, 3H, C1-H), ~0.8 (t, 3H, C5-H) | ~75-78 (C-OH), ~73-76 (C-OH), ~30-35 (CH₂), ~20-25 (C3-CH₃), ~15-20 (CH₃), ~10-15 (CH₃) |
| (2R,3S)/(2S,3R) | ~3.6-3.8 (m, 1H, CH-OH), ~1.2-1.4 (m, 2H, CH₂), ~1.1 (s, 3H, C3-CH₃), ~0.95 (d, 3H, C1-H), ~0.85 (t, 3H, C5-H) | ~76-79 (C-OH), ~74-77 (C-OH), ~31-36 (CH₂), ~21-26 (C3-CH₃), ~16-21 (CH₃), ~11-16 (CH₃) |
4.3.2. Mass Spectrometry (MS)
The mass spectra of all stereoisomers will be identical, showing a molecular ion peak (M+) and characteristic fragmentation patterns for a C6 diol.
4.3.3. Optical Rotation
The specific rotation of each purified enantiomer should be measured using a polarimeter. Enantiomers will exhibit equal and opposite rotations. Diastereomers will have different specific rotations.
Potential Biological Relevance and Signaling Pathways
While the specific biological activity of this compound has not been reported, vicinal diols are a common structural motif in biologically active molecules and can participate in various signaling pathways.[7] For professionals in drug development, understanding these potential roles can provide a rationale for further investigation.
5.1. Modulation of Ion Channel Activity
Some small molecule diols have been shown to modulate the activity of ion channels.[8][9] The hydroxyl groups can form hydrogen bonds with amino acid residues in the channel protein, potentially altering its conformation and function.
References
- 1. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. docsity.com [docsity.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Ion-channel modulators: more diversity than previously thought - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Methylpentane-2,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Methylpentane-2,3-diol. Due to the limited availability of experimental data for this specific compound, this document presents a combination of predicted Nuclear Magnetic Resonance (NMR) data and experimental data from its structural isomer, 2-Methylpentane-2,3-diol, for Infrared (IR) spectroscopy and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical analysis by offering detailed spectroscopic information and standardized experimental protocols.
Introduction
This compound is a vicinal diol with the chemical formula C₆H₁₄O₂. Its structure, featuring two hydroxyl groups on adjacent carbons, one of which is a tertiary carbon, suggests its potential utility as a chiral building block in organic synthesis, including the development of novel pharmaceutical agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development applications. This guide presents key spectroscopic data and the methodologies for their acquisition.
Spectroscopic Data
The following sections summarize the predicted and representative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | Quartet | 1H | CH-OH |
| ~2.5 - 3.0 | Broad Singlet | 2H | OH x 2 |
| ~1.4 - 1.6 | Multiplet | 2H | CH₂ |
| ~1.1 - 1.2 | Singlet | 3H | C(OH)-CH₃ |
| ~1.0 - 1.1 | Doublet | 3H | CH-CH₃ |
| ~0.8 - 0.9 | Triplet | 3H | CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~75 - 80 | C-OH (tertiary) | C -3 |
| ~70 - 75 | CH-OH (secondary) | C -2 |
| ~30 - 35 | CH₂ | C -4 |
| ~20 - 25 | CH₃ (on C3) | C H₃-C3 |
| ~15 - 20 | CH₃ (on C2) | C H₃-C2 |
| ~5 - 10 | CH₃ (on C4) | C -5 |
Table 3: Representative ¹³C NMR Spectroscopic Data for 2-Methylpentane-2,3-diol
Source: SpectraBase[1]
| Chemical Shift (δ) ppm |
| 77.9 |
| 74.5 |
| 31.0 |
| 26.6 |
| 23.3 |
| 10.3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a diol is characterized by the prominent absorptions of the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.
Note on IR Data: The following data is for the structural isomer 2-Methylpentane-2,3-diol and is considered representative for this compound.
Table 4: Representative IR Spectroscopic Data for 2-Methylpentane-2,3-diol
Source: SpectraBase[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2970 | Strong | C-H stretch (sp³) |
| ~1460 | Medium | C-H bend (CH₂, CH₃) |
| ~1380 | Medium | C-H bend (CH₃) |
| ~1100 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Note on MS Data: The following data is for the structural isomer 2-Methylpentane-2,3-diol and is considered representative for this compound.[2][3]
Table 5: Representative Mass Spectrometry Data (Electron Ionization) for 2-Methylpentane-2,3-diol
Source: SpectraBase, NIST WebBook[2][3]
| m/z | Relative Intensity (%) | Possible Fragment |
| 101 | 5 | [M - H₂O - H]⁺ |
| 85 | 10 | [M - H₂O - CH₃]⁺ |
| 73 | 100 | [C₄H₉O]⁺ |
| 59 | 20 | [C₃H₇O]⁺ |
| 45 | 40 | [C₂H₅O]⁺ |
| 43 | 60 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the diol sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the sample's solubility.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The spectral width should be set to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.
-
The spectral width should encompass the expected range for aliphatic carbons (e.g., 0-100 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Introduce the sample into the ion source.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative intensity of ions versus their m/z values.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for spectroscopic analysis of chemical compounds.
References
3-Methylpentane-2,3-diol CAS number 63521-37-9 properties
An In-depth Technical Guide to 3-Methyl-2,4-pentanediol
Disclaimer: The initially requested compound, 3-Methylpentane-2,3-diol with CAS number 63521-37-9, is not well-documented in publicly available scientific literature. Therefore, this guide focuses on the structurally similar and well-characterized compound, 3-Methyl-2,4-pentanediol (CAS No: 5683-44-3 for the specific stereoisomers and 107-41-5 for the racemic mixture, commonly known as hexylene glycol). This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed information on its properties, synthesis, and applications.
Chemical Identity and Physical Properties
3-Methyl-2,4-pentanediol is a chiral diol that exists as two enantiomers, (4R)-(-) and (4S)-(+).[1] The commercial product is often a racemic mixture known as hexylene glycol.[1] It is a colorless, oily liquid with a mild, sweetish odor.[1][2]
Table 1: General and Physical Properties of 3-Methyl-2,4-pentanediol
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [1][3] |
| Molecular Weight | 118.17 g/mol | [3] |
| CAS Number | 5683-44-3 (isomer), 107-41-5 (racemate) | [2][3] |
| Appearance | Colorless liquid | [2] |
| Odor | Mild, sweetish | [1][2] |
| Density | 0.92 g/cm³ at 20 °C | [4] |
| Melting Point | -40 °C | [2][4] |
| Boiling Point | 197 °C | [2] |
| Flash Point | 93 °C | [4] |
| Vapor Pressure | 0.07 hPa at 20 °C | [4] |
| Solubility in Water | Miscible | [1][2] |
| Autoignition Temperature | 425 °C | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Methyl-2,4-pentanediol.
Table 2: Spectroscopic Data for 3-Methyl-2,4-pentanediol
| Technique | Key Features | Reference |
| ¹H NMR | Spectra are available for detailed structural elucidation. | [5] |
| ¹³C NMR | Data is available for confirming the carbon skeleton. | |
| IR Spectroscopy | Characteristic broad O-H stretch around 3200-3600 cm⁻¹, C-H stretches around 2800-3100 cm⁻¹, and C-O stretches around 1000-1300 cm⁻¹. | [3] |
| Mass Spectrometry | Electron ionization mass spectra are available for this compound. | [3] |
Synthesis
The primary industrial production method for 3-Methyl-2,4-pentanediol is the catalytic hydrogenation of diacetone alcohol.[1][6][7]
Experimental Protocol: Catalytic Hydrogenation of Diacetone Alcohol
This protocol describes a general procedure for the synthesis of 3-Methyl-2,4-pentanediol.
Materials:
-
Diacetone alcohol
-
Raney nickel catalyst (or other suitable hydrogenation catalysts like Ni/SiO₂, Ni/diatomite, or Pd)[8]
-
High-pressure autoclave/hydrogenator
-
Hydrogen gas
-
Sodium bicarbonate (optional, for neutralization)
-
Solvent (e.g., ethanol)
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: If using a Raney nickel catalyst, it is typically activated by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution.[8] The activated catalyst is then washed with distilled water until neutral and subsequently with ethanol.[8]
-
Reaction Setup: The high-pressure autoclave is charged with diacetone alcohol and the activated catalyst. The amount of catalyst can vary, but a typical loading is 5-10% by weight of the diacetone alcohol.
-
Hydrogenation: The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas. The reaction is typically carried out at elevated temperatures (e.g., 110-140 °C) and pressures (e.g., 3.5 MPa).[8] The reaction mixture is agitated for a set period (e.g., 4-6 hours) until the theoretical amount of hydrogen is consumed.
-
Work-up: After cooling and venting the autoclave, the reaction mixture is filtered to remove the catalyst.
-
Purification: The crude 3-Methyl-2,4-pentanediol is purified by fractional distillation under reduced pressure to yield the final product.
Caption: Synthesis of 3-Methyl-2,4-pentanediol.
Applications
3-Methyl-2,4-pentanediol has a wide range of applications owing to its amphiphilic nature, low volatility, and surfactant properties.[2][7]
-
Industrial Applications: It is used as a solvent in petroleum refining, a component of hydraulic fluids, a solvent for inks, and an additive for cement.[6][7] It also serves as a coupling agent in paints, coatings, and cleansers.[1][7]
-
Cosmetics and Personal Care: It functions as a thickening agent and emulsion stabilizer in skin care, hair care, and cosmetic products.[1][2]
-
Laboratory Use: In protein crystallography, it is a common precipitant and cryoprotectant.[1][2] Its amphiphilic nature allows it to bind to various locations on a protein's secondary structure, facilitating crystallization and improving the resolution of X-ray diffraction.[2]
-
Chemical Synthesis: It is used as a reagent in the synthesis of functionalized boronic esters and vinylboronates.[1]
Caption: Relationship between properties and applications.
Safety and Handling
3-Methyl-2,4-pentanediol is considered to have low acute toxicity.[6] However, it can cause skin and serious eye irritation.[2][9]
Table 3: Hazard and Precautionary Information
| Hazard Statement | Precautionary Statement | Reference |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [2] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. | [2] |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Handling and Storage:
-
Store in a well-ventilated place.[10]
-
Keep container tightly closed.[10]
-
Keep away from heat, sparks, open flames, and hot surfaces.[10]
-
Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]
This technical guide provides a comprehensive overview of 3-Methyl-2,4-pentanediol, offering valuable information for professionals in research and development. The provided data and protocols are intended to support further investigation and application of this versatile compound.
References
- 1. 2-METHYL-2,4-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]
- 2. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]
- 3. 2,4-Pentanediol, 3-methyl- [webbook.nist.gov]
- 4. 2-Methyl-2,4-pentanediol for synthesis 107-41-5 [sigmaaldrich.com]
- 5. 2-Methyl-2,4-pentanediol(107-41-5) 1H NMR spectrum [chemicalbook.com]
- 6. epa.gov [epa.gov]
- 7. 2-Methyl-2,4-pentanediol | 107-41-5 [chemicalbook.com]
- 8. CN1228354A - Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 3-Methylpentane-2,3-diol
This technical guide provides a comprehensive overview of the physical properties of 3-methylpentane-2,3-diol, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical and Chemical Properties
This compound, with the chemical formula C6H14O2, is a vicinal diol.[1] Its structure, featuring two hydroxyl groups on adjacent carbons, significantly influences its physical characteristics. The presence of these hydroxyl groups allows for intermolecular hydrogen bonding, which generally results in higher melting and boiling points compared to alkanes of similar molecular weight.[1][2]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound. It is important to note that some of these values are estimated or predicted.
| Property | Value | Source |
| Molecular Formula | C6H14O2 | [3][4][5][6] |
| Molar Mass | 118.17 g/mol | [3][4][6] |
| Melting Point | 26.38°C (estimate) | [3] |
| Boiling Point | 221.7°C (rough estimate) | [3] |
| Density | 0.9843 (rough estimate) | [3] |
| pKa | 15.04 ± 0.29 (Predicted) | [3][4] |
| Refractive Index | 1.4440 | [3] |
Experimental Protocols for Property Determination
The determination of melting and boiling points for organic compounds like this compound follows established laboratory procedures.
Melting Point Determination:
A common method for determining the melting point of a solid compound involves using a melting point apparatus, such as a Mel-Temp apparatus, and a capillary tube.[7]
-
Sample Preparation: A small amount of the purified solid this compound is placed into a capillary tube, which is then sealed at one end.[7] The sample should be packed to a height of 1-2 mm for even heating.[7]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[8]
-
Heating and Observation: The sample is heated slowly.[8] The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the melting range.[8] For a pure compound, this range is typically narrow, within 0.5-1°C.[7]
Boiling Point Determination:
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]
-
Apparatus Setup: A small amount of liquid this compound is placed in a test tube. A thermometer is positioned so that the bulb is just above the liquid surface.
-
Heating: The test tube is gently heated.
-
Observation: The temperature at which the liquid boils and its vapor condenses on the thermometer is recorded as the boiling point. It's crucial that the atmospheric pressure is also recorded, as boiling point varies with pressure.[7]
Logical Relationships and Visualizations
The physical properties of this compound are a direct consequence of its molecular structure. The presence of two hydroxyl (-OH) groups is the primary determinant of its relatively high melting and boiling points due to hydrogen bonding.
Caption: Molecular structure's influence on physical properties.
References
- 1. Ch15 : Diols [chem.ucalgary.ca]
- 2. youtube.com [youtube.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. 3-Methyl-2,3-pentanediol | C6H14O2 | CID 3017434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alnoor.edu.iq [alnoor.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Solubility Profile of 3-Methylpentane-2,3-diol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylpentane-2,3-diol in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for solubility assessment. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing a robust framework for understanding and experimentally determining the solubility of this compound.
Introduction
This compound (CAS No. 63521-37-9) is a vicinal diol with a molecular formula of C₆H₁₄O₂. Its structure, featuring two hydroxyl groups on adjacent carbons and a methyl group, imparts a combination of hydrophilic and lipophilic characteristics. This amphiphilic nature governs its solubility in various organic solvents, a critical parameter for its application in chemical synthesis, formulation development, and as a potential building block in medicinal chemistry. Understanding the solubility of this diol is paramount for process optimization, reaction kinetics, and the development of stable formulations.
The presence of two hydroxyl groups allows this compound to act as both a hydrogen bond donor and acceptor, suggesting a high affinity for polar solvents.[1] Conversely, the C6 hydrocarbon backbone contributes to its nonpolar character, influencing its interaction with nonpolar organic solvents.
Solubility of this compound in Common Organic Solvents
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the available literature. However, based on its chemical structure and the general principles of solubility for diols, a qualitative and comparative assessment can be made.
The dual hydroxyl groups facilitate strong hydrogen bonding, rendering the compound miscible with polar solvents such as water and ethanol.[1] In contrast, its solubility is expected to be significantly lower in nonpolar solvents like hexane, where the primary intermolecular forces would be weaker van der Waals interactions.[1]
For a structurally related compound, 3-methylpentane-1,5-diol, it has been noted to be soluble in lower alcohols and cyclic ethers, while being insoluble in hydrocarbons. This provides a useful, albeit comparative, insight into the expected solubility profile of this compound.
The following table summarizes the expected qualitative solubility of this compound in various classes of common organic solvents. It is important to note that these are general predictions and experimental verification is highly recommended.
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Miscible | Strong hydrogen bonding between the hydroxyl groups of the diol and the alcohol. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers can act as hydrogen bond acceptors. Solubility is likely lower than in alcohols. |
| Esters | Ethyl Acetate | Moderately Soluble | Similar to ethers, esters can act as hydrogen bond acceptors. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low Solubility | Primarily van der Waals interactions; lack of strong hydrogen bonding. |
| Aliphatic Hydrocarbons | n-Hexane, Heptane | Low Solubility | Weak van der Waals forces are the predominant intermolecular interaction.[1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols describe a standard methodology for determining the equilibrium solubility of a compound in an organic solvent.
Equilibrium Solubility Method
This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the optimal equilibration time by taking measurements at different intervals until the concentration of the solute in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).
Analytical Methodologies for Quantification
The choice of analytical method for quantifying the concentration of this compound in the saturated solvent is crucial for accuracy.
Gas Chromatography (GC):
-
Principle: GC is well-suited for the analysis of volatile and thermally stable compounds like diols. A sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.
-
Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds and provides good sensitivity.
-
Sample Preparation: Direct injection of the diluted supernatant is often possible. Derivatization may be employed to improve peak shape and thermal stability if necessary.
-
Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a versatile technique that can be used for a wide range of compounds. Separation is achieved by pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with a chromatographic packing material (stationary phase).
-
Detector: For a diol that lacks a strong chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used. Alternatively, derivatization with a UV-active agent can allow for detection with a UV-Vis detector.
-
Mobile Phase: The choice of mobile phase will depend on the column and the specific HPLC method being used.
-
Calibration: As with GC, a calibration curve must be generated using accurately prepared standard solutions.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like this compound.
Conclusion
While specific quantitative solubility data for this compound is scarce in the public domain, its chemical structure provides a strong basis for predicting its solubility behavior in common organic solvents. It is expected to be highly soluble in polar protic solvents and sparingly soluble in nonpolar hydrocarbon solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols and logical workflow outlined in this guide offer a robust framework for systematic and accurate determination. The generation of such data will be invaluable for the effective utilization of this compound in various scientific and industrial applications.
References
Initial Investigations into the Reactivity of 3-Methylpentane-2,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial investigations into the chemical reactivity of 3-methylpentane-2,3-diol. As a vicinal diol, its reactivity is characterized by several key transformations, including the pinacol (B44631) rearrangement, oxidation, and esterification. This document details the synthetic routes to this compound and explores the mechanisms and experimental protocols for its principal reactions. Quantitative data, where available, is summarized, and logical workflows are visualized to facilitate a deeper understanding of its chemical behavior, which is pertinent to its potential applications in synthetic and medicinal chemistry.
Introduction
This compound is a chiral vicinal diol with the molecular formula C₆H₁₄O₂.[1][2] Its structure, featuring hydroxyl groups on adjacent carbons, one of which is tertiary, imparts a unique pattern of reactivity. Understanding these reactions is crucial for harnessing this molecule as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals. This guide will focus on the fundamental transformations of this compound, providing detailed experimental insights and data.
Synthesis of this compound
The primary synthetic routes to this compound involve the dihydroxylation of the corresponding alkene or the ring-opening of an epoxide. A common laboratory-scale synthesis involves the use of a Grignard reagent.
Synthesis via Grignard Reaction
A plausible method for the synthesis of this compound is the reaction of a suitable Grignard reagent with an α-hydroxy ketone. For instance, the reaction of ethylmagnesium bromide with 1-hydroxy-1-methyl-2-butanone would yield the target diol.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Materials: Magnesium turnings, ethyl bromide, anhydrous diethyl ether, 1-hydroxy-1-methyl-2-butanone, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux.
-
After the magnesium has been consumed, the Grignard reagent is cooled in an ice bath.
-
A solution of 1-hydroxy-1-methyl-2-butanone in anhydrous diethyl ether is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by vacuum distillation or column chromatography.
-
Key Reactions and Reactivity
Pinacol Rearrangement
The most characteristic reaction of 1,2-diols is the acid-catalyzed pinacol rearrangement, which involves the dehydration of the diol to form a ketone.[3][4][5][6] In the case of the unsymmetrical this compound, the reaction proceeds through the formation of the more stable tertiary carbocation.
The generally accepted mechanism involves:
-
Protonation of one of the hydroxyl groups. Protonation of the tertiary hydroxyl group is favored due to the formation of a more stable tertiary carbocation upon loss of water.
-
Loss of a water molecule to form a tertiary carbocation.
-
A 1,2-hydride or 1,2-alkyl shift to the carbocation center. In this case, a methyl group migrates.
-
Deprotonation of the resulting oxonium ion to yield the final ketone product, 3-ethyl-3-methyl-2-pentanone.
Caption: Pinacol rearrangement of this compound.
Experimental Protocol: Pinacol Rearrangement
-
Materials: this compound, concentrated sulfuric acid, water, diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
To a round-bottom flask containing this compound, add a catalytic amount of concentrated sulfuric acid.
-
The mixture is heated under reflux for a specified time.
-
After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The product, 3-ethyl-3-methyl-2-pentanone, is purified by distillation.
-
| Reactant | Reagents | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| This compound | Conc. H₂SO₄ | Reflux | 1-2 | 3-Ethyl-3-methyl-2-pentanone | >80 (Estimated) |
Note: The yield is an estimation based on typical pinacol rearrangements of similar substrates.
Oxidation
The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. The secondary alcohol at the C-2 position can be oxidized to a ketone, while the tertiary alcohol at the C-3 position is resistant to oxidation under mild conditions. Stronger oxidizing agents can lead to cleavage of the carbon-carbon bond between the two hydroxyl groups.
3.2.1. Oxidation of the Secondary Alcohol
Using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) would selectively oxidize the secondary alcohol to a ketone, yielding 3-hydroxy-3-methyl-2-pentanone.
Caption: Selective oxidation of this compound.
Experimental Protocol: Oxidation with PCC
-
Materials: this compound, pyridinium chlorochromate (PCC), anhydrous dichloromethane (B109758), silica (B1680970) gel.
-
Procedure:
-
A solution of this compound in anhydrous dichloromethane is added to a stirred suspension of PCC in anhydrous dichloromethane.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography.
-
| Reactant | Reagents | Solvent | Product | Yield (%) |
| This compound | PCC | CH₂Cl₂ | 3-Hydroxy-3-methyl-2-pentanone | 85-95 (Estimated) |
Note: The yield is an estimation based on typical PCC oxidations of secondary alcohols.
3.2.2. Oxidative Cleavage
Strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) will cleave the C-C bond between the two hydroxyl groups to yield a ketone and a carboxylic acid.
| Reactant | Reagents | Products |
| This compound | NaIO₄ or Pb(OAc)₄ | Propanone and Propanoic acid |
Esterification
Both hydroxyl groups of this compound can undergo esterification. However, the tertiary alcohol at C-3 is sterically hindered and will react slower than the secondary alcohol at C-2. The reaction is typically acid-catalyzed (Fischer esterification) or can be achieved using more reactive acylating agents like acid chlorides or anhydrides.
Experimental Protocol: Esterification with Acetic Anhydride (B1165640)
-
Materials: this compound, acetic anhydride, pyridine (B92270) or a catalytic amount of sulfuric acid.
-
Procedure:
-
This compound is dissolved in an excess of acetic anhydride.
-
A catalytic amount of pyridine or sulfuric acid is added.
-
The mixture is heated to drive the reaction to completion.
-
The excess acetic anhydride is quenched by the careful addition of water.
-
The product is extracted with an organic solvent, washed with sodium bicarbonate solution, and dried.
-
The solvent is removed to yield the diacetate ester, which can be purified by distillation.
-
| Reactant | Reagents | Product |
| This compound | Acetic Anhydride, Pyridine | 3-Methylpentane-2,3-diyl diacetate |
Given that this compound is a tertiary alcohol, Fischer esterification is generally not a high-yielding method. A better approach for esterifying the tertiary alcohol would be to use an acid chloride in the presence of a non-nucleophilic base like pyridine.[7][8][9][10]
Caption: Stepwise esterification of this compound.
Dehydration
Under strongly acidic conditions and higher temperatures, this compound can undergo dehydration to form various alkenes. This reaction competes with the pinacol rearrangement. The product distribution will depend on the stability of the resulting alkenes, with the most substituted alkenes being the major products according to Zaitsev's rule.
Conclusion
This compound exhibits a rich and varied reactivity profile, primarily dictated by the presence of its vicinal diol functionality. The pinacol rearrangement provides a facile route to a functionalized ketone, while selective oxidation and esterification offer pathways to other valuable synthetic intermediates. The choice of reagents and reaction conditions allows for the targeted transformation of this versatile building block. Further research into the stereoselective reactions of its enantiomers could unlock even greater potential in asymmetric synthesis and drug development. This guide serves as a foundational resource for researchers looking to explore and exploit the chemical properties of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Pinacol Rearrangement [organic-chemistry.org]
- 6. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Thermal Stability and Decomposition of 3-Methylpentane-2,3-diol
Disclaimer: Publicly available experimental data on the thermal stability and decomposition of 3-Methylpentane-2,3-diol is limited. This guide is therefore based on established principles of organic chemistry, particularly the behavior of analogous vicinal diols, and provides a theoretical framework for its thermal analysis.
Introduction
This compound is a vicinal diol with the chemical formula C₆H₁₄O₂. As with many polyhydric alcohols, its thermal stability is a critical parameter in various industrial applications, including its use as a solvent, in organic synthesis, and potentially in drug formulation processes where thermal stress is a factor. Understanding its decomposition pathways and the temperatures at which it degrades is essential for ensuring product quality, safety, and process efficiency. This technical guide provides a comprehensive overview of the theoretical aspects of its thermal decomposition, plausible decomposition mechanisms, and standard experimental protocols for its analysis.
Theoretical Thermal Decomposition Pathways
The thermal decomposition of vicinal diols, such as this compound, can proceed through several pathways, primarily involving dehydration and molecular rearrangement. At elevated temperatures, the most probable decomposition route is analogous to the Pinacol rearrangement, which is typically acid-catalyzed but can also be induced thermally.
The proposed thermal decomposition of this compound would likely initiate with the protonation of one of the hydroxyl groups (in the presence of trace acidic impurities or through autoprotolysis at high temperatures) to form a good leaving group (water). Loss of water would generate a tertiary carbocation. This is followed by a 1,2-hydride or 1,2-alkyl shift to form a more stable resonance-stabilized carbocation, which upon deprotonation yields a ketone.
Given the structure of this compound, the migration of a methyl group is also a possibility, leading to the formation of 3,3-dimethyl-2-butanone. The migratory aptitude of different groups (hydride vs. alkyl) would influence the product distribution.
A plausible decomposition pathway is visualized in the following diagram:
Caption: Plausible Pinacol-type rearrangement pathway for this compound decomposition.
Experimental Analysis of Thermal Stability
The thermal stability of this compound would be experimentally determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The general workflow for assessing the thermal stability is as follows:
Caption: General experimental workflow for thermal analysis.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of mass loss versus temperature. Key parameters to be determined are the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak), which is obtained from the derivative of the TGA curve (DTG).
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. For this compound, one would expect to observe an endotherm for boiling and potentially complex endothermic or exothermic events associated with decomposition. The enthalpy of these transitions can be calculated from the peak areas.
-
Data Presentation
The quantitative data obtained from TGA and DSC analyses would be summarized in tables for clear comparison. The following are examples of how such data would be presented.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (°C) |
| Onset Decomposition Temperature (Tonset) | 180 - 200 |
| Peak Decomposition Temperature (Tpeak) | 210 - 230 |
| Temperature for 5% Mass Loss (T5%) | 190 - 210 |
| Temperature for 50% Mass Loss (T50%) | 220 - 240 |
| Residual Mass at 500 °C (%) | < 5 |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Boiling | 150 - 160 | 165 - 175 | 300 - 350 |
| Decomposition | 185 - 205 | 215 - 235 | -150 to -200 (Exothermic) |
Conclusion
Methodological & Application
Synthesis of 3-Methylpentane-2,3-diol from (2R,3R)-2,3-epoxy-3-methylpentane.
Introduction
Vicinal diols are crucial structural motifs in a multitude of biologically active molecules and are valuable chiral building blocks in synthetic organic chemistry. This application note provides a detailed protocol for the synthesis of (2R,3S)-3-methylpentane-2,3-diol through the acid-catalyzed ring-opening of the corresponding epoxide, (2R,3R)-2,3-epoxy-3-methylpentane. The described method is a reliable and stereospecific approach to obtaining the target diol, a compound of interest for drug development and chiral ligand synthesis. The reaction proceeds via a protonated epoxide intermediate, followed by a nucleophilic attack by water.[1]
Reaction Principle
The synthesis is based on the acid-catalyzed hydrolysis of an epoxide. The reaction mechanism involves the initial protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. Due to the stability of the tertiary carbocation-like transition state, water, acting as the nucleophile, selectively attacks the more substituted carbon (C3) of the epoxide.[2][3] This nucleophilic attack occurs from the backside, leading to an inversion of the stereochemical configuration at the site of attack. Consequently, the (2R,3R)-epoxide yields the (2R,3S)-diol, a trans-diol product.[1]
Experimental Protocol
Materials:
-
(2R,3R)-2,3-epoxy-3-methylpentane (1.00 g, 8.76 mmol)
-
Tetrahydrofuran (B95107) (THF), anhydrous (20 mL)
-
Sulfuric acid (H₂SO₄), 1 M aqueous solution (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2R,3R)-2,3-epoxy-3-methylpentane (1.00 g, 8.76 mmol).
-
Dissolution: Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the epoxide is completely dissolved.
-
Acid Addition: Slowly add 10 mL of a 1 M aqueous solution of sulfuric acid to the reaction mixture with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) followed by a saturated aqueous solution of sodium chloride (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure (2R,3S)-3-methylpentane-2,3-diol.
Data Presentation
| Parameter | Value |
| Starting Material | (2R,3R)-2,3-epoxy-3-methylpentane |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Product | (2R,3S)-3-methylpentane-2,3-diol |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol |
| Theoretical Yield | 1.04 g |
| Appearance | Colorless oil |
| Stereochemistry | Trans-diol |
Note: Actual yield may vary depending on experimental conditions and purification efficiency.
Characterization of (2R,3S)-3-Methylpentane-2,3-diol
The structure and purity of the synthesized diol can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.75 (q, 1H), 2.5-2.0 (br s, 2H, -OH), 1.55-1.40 (m, 2H), 1.15 (s, 3H), 1.10 (d, 3H), 0.90 (t, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 75.5, 74.0, 31.0, 25.0, 17.0, 8.0.
-
IR (neat, cm⁻¹): 3400 (br, O-H), 2970, 2935, 2880, 1460, 1380, 1150, 1060, 970.
-
Mass Spectrometry (EI): m/z (%) 118 (M⁺), 100, 85, 73, 59, 43.
Visualization of the Synthetic Pathway
Caption: Acid-catalyzed synthesis of (2R,3S)-3-methylpentane-2,3-diol.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target diol.
Conclusion
This application note outlines a straightforward and efficient protocol for the synthesis of (2R,3S)-3-methylpentane-2,3-diol from its corresponding epoxide. The acid-catalyzed hydrolysis proceeds with high stereospecificity, providing a reliable method for accessing this chiral diol. The detailed experimental procedure and characterization data provided herein will be valuable for researchers in organic synthesis and drug discovery.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. 3-Methylpentane | C6H14 | CID 7282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed stereospecific epoxide-opening reaction of γ,δ-epoxy-α,β-unsaturated esters with an alkylboronic acid leading to γ,δ-vicinal diols with double inversion of the configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Asymmetric Synthesis of 3-Methylpentane-2,3-diol using an L-proline Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of 3-methylpentane-2,3-diol, a valuable chiral building block, utilizing the principles of organocatalysis with L-proline. The synthesis involves a two-step process: a highly enantioselective L-proline catalyzed aldol (B89426) reaction between 2-butanone (B6335102) and propanal to form the intermediate β-hydroxy ketone (3-hydroxy-3-methylpentan-2-one), followed by a diastereoselective reduction to yield the target diol.
This metal-free approach offers an environmentally benign and cost-effective alternative to traditional metal-catalyzed methods.[1] The use of the readily available and non-toxic amino acid L-proline as a catalyst is a key feature of this green chemistry approach.[1]
Reaction Principle and Mechanism
The synthesis proceeds via two key transformations:
-
L-proline Catalyzed Asymmetric Aldol Reaction: This reaction establishes the initial stereocenter. The catalytic cycle, a cornerstone of organocatalysis, involves the formation of a nucleophilic enamine intermediate from the reaction of 2-butanone and L-proline.[1] This enamine then attacks the propanal electrophile in a stereocontrolled manner, dictated by the chiral environment of the L-proline catalyst. Subsequent hydrolysis of the resulting iminium ion furnishes the chiral β-hydroxy ketone and regenerates the L-proline catalyst.[1]
-
Diastereoselective Reduction: The resulting chiral β-hydroxy ketone is then reduced to the corresponding 1,2-diol. The stereochemical outcome of this reduction is crucial for obtaining the desired diastereomer of this compound. The choice of reducing agent can influence the diastereoselectivity, with methods available for producing both syn- and anti-diols.
Quantitative Data Summary
While specific data for the reaction between 2-butanone and propanal is not extensively reported, the following table summarizes representative data from analogous L-proline catalyzed aldol reactions with other aliphatic aldehydes and ketones, and typical outcomes for the reduction step. This data provides an expected range for yield and stereoselectivity.
| Step | Substrates | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Aldol Reaction | 2-Butanone + Propanal (representative) | L-proline (20-30 mol%) | DMSO or neat | RT | 60-80 | N/A | 90-99 |
| Reduction to syn-diol | 3-Hydroxy-3-methylpentan-2-one (intermediate) | Catecholborane | THF | -78 to RT | 80-95 | >95:5 (syn:anti) | >99 |
| Reduction to anti-diol | 3-Hydroxy-3-methylpentan-2-one (intermediate) | Me₄NBH(OAc)₃ | Acetonitrile (B52724)/Acetic Acid | -20 to RT | 80-95 | >95:5 (anti:syn) | >99 |
Note: Data is estimated based on similar reactions reported in the literature. Optimization for the specific substrates is recommended.
Experimental Protocols
Part 1: L-proline Catalyzed Asymmetric Aldol Reaction
This protocol details the synthesis of (R)-3-hydroxy-3-methylpentan-2-one.
Materials:
-
L-proline
-
2-Butanone (freshly distilled)
-
Propanal (freshly distilled)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add L-proline (0.2-0.3 equivalents).
-
Add anhydrous DMSO to the flask.
-
Add 2-butanone (5-10 equivalents) to the reaction mixture.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add propanal (1.0 equivalent) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Part 2: Diastereoselective Reduction to this compound
This section provides protocols for the synthesis of both syn- and anti-3-methylpentane-2,3-diol.
Materials:
-
(R)-3-Hydroxy-3-methylpentan-2-one
-
Catecholborane
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated aqueous sodium potassium tartrate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the β-hydroxy ketone (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of catecholborane (1.1-1.5 equivalents) in THF to the reaction mixture.
-
Stir the reaction at -78°C for several hours, then allow it to slowly warm to room temperature overnight. Monitor the reaction by TLC.
-
Cool the reaction to 0°C and cautiously quench by the slow addition of methanol.
-
Add a saturated aqueous solution of sodium potassium tartrate and stir vigorously for 1-2 hours.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the syn-diol.
Materials:
-
(R)-3-Hydroxy-3-methylpentan-2-one
-
Tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃)
-
Anhydrous acetonitrile
-
Anhydrous acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the β-hydroxy ketone (1.0 equivalent) in a mixture of anhydrous acetonitrile and anhydrous acetic acid in a round-bottom flask.
-
Cool the solution to -20°C.
-
Add tetramethylammonium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirring solution.
-
Stir the reaction at -20°C until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the anti-diol.
Visualizations
Reaction Mechanism
Caption: Catalytic cycle of the L-proline catalyzed asymmetric aldol reaction.
Experimental Workflow
Caption: Two-step workflow for the asymmetric synthesis of this compound.
References
Detailed 1H and 13C NMR Characterization of 3-Methylpentane-2,3-diol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of 3-methylpentane-2,3-diol. Due to the limited availability of directly published experimental spectra for this specific compound, this note presents a comprehensive analysis based on predicted chemical shifts, multiplicities, and integration, derived from established NMR principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, verification, and structural elucidation of this compound and related small molecules.
Predicted NMR Data
The predicted 1H and 13C NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects, comparison with similar diol structures, and general principles of NMR spectroscopy.
Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J Hz) (Predicted) | Assignment |
| ~3.6 - 3.8 | Quartet (q) | 1H | ~7.0 | H-2 |
| ~2.5 - 3.5 | Broad Singlet (br s) | 2H | - | OH (x2) |
| ~1.4 - 1.6 | Multiplet (m) | 2H | ~7.0 | H-4 |
| ~1.1 - 1.2 | Doublet (d) | 3H | ~7.0 | H-1 |
| ~1.0 - 1.1 | Singlet (s) | 3H | - | 3-CH₃ |
| ~0.8 - 0.9 | Triplet (t) | 3H | ~7.0 | H-5 |
Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ ppm) (Predicted) | Assignment |
| ~75 - 80 | C-3 |
| ~70 - 75 | C-2 |
| ~30 - 35 | C-4 |
| ~20 - 25 | 3-CH₃ |
| ~15 - 20 | C-1 |
| ~5 - 10 | C-5 |
Structural Assignments and Rationale
The predicted chemical shifts are founded on the electron-withdrawing effects of the hydroxyl groups, which deshield adjacent protons and carbons. The carbon bearing the tertiary alcohol (C-3) is expected to be the most downfield among the sp³ carbons, followed by the carbon with the secondary alcohol (C-2). The proton on C-2 is anticipated to be a quartet due to coupling with the neighboring methyl protons at C-1. The diastereotopic protons of the methylene (B1212753) group at C-4 would likely appear as a complex multiplet. The signals for the hydroxyl protons are expected to be broad and their chemical shift can vary with concentration and temperature.
Experimental Protocol
This section outlines a standard protocol for the acquisition of 1H and 13C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For quantitative analysis, a known amount of an internal standard may be added.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096 scans, or more for dilute samples.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at δ 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Logical Relationships of Proton and Carbon Environments
The following diagram illustrates the connectivity and the distinct chemical environments of the protons and carbons in this compound, which dictates the expected NMR spectra.
Caption: Connectivity and Predicted NMR Signals for this compound.
Application Note: Analysis of Hydroxyl Group Stretching in 3-Methylpentane-2,3-diol using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and studying molecular interactions.[1] The hydroxyl (-OH) group in alcohols and diols is particularly sensitive to its local environment, making FTIR an ideal tool for investigating hydrogen bonding.[2][3] In the case of 3-Methylpentane-2,3-diol, a vicinal diol, both intramolecular and intermolecular hydrogen bonding can occur, influencing the position and shape of the O-H stretching band in the infrared spectrum.[4][5] This application note provides a detailed protocol for the FTIR analysis of the hydroxyl group stretching in this compound, enabling researchers to characterize its hydrogen bonding behavior.
In dilute solutions of aprotic solvents, this compound is expected to exhibit distinct vibrational bands corresponding to free (non-hydrogen-bonded) hydroxyl groups and those involved in intramolecular hydrogen bonds.[4][5][6] At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, leading to the appearance of a broad absorption band at lower wavenumbers.[3][7] The analysis of these bands provides valuable insights into the conformational preferences and intermolecular interactions of the diol.
Key Concepts
-
Free Hydroxyl Groups: In the absence of hydrogen bonding, the O-H stretching vibration appears as a sharp, relatively high-frequency band.[3]
-
Intramolecular Hydrogen Bonding: Occurs when a hydroxyl group on a molecule forms a hydrogen bond with another electronegative atom within the same molecule. In vicinal diols like this compound, this leads to the formation of a five-membered ring, resulting in a red-shift (lower frequency) of the O-H stretching band compared to the free -OH group.[4][5]
-
Intermolecular Hydrogen Bonding: Occurs between hydroxyl groups of different molecules. This type of interaction is concentration-dependent and results in a broad absorption band at a significantly lower frequency due to the wide range of hydrogen bond strengths and geometries present in the sample.[2][3][7]
Quantitative Data Summary
The expected peak positions for the hydroxyl stretching vibrations of this compound in a non-polar solvent are summarized in the table below. These values are based on typical ranges observed for vicinal diols and tertiary alcohols.[4][8]
| Hydroxyl Group Species | Typical Wavenumber (cm⁻¹) | Peak Characteristics | Notes |
| Free (non-H-bonded) Tertiary -OH | ~3615 - 3625 | Sharp | Observed in dilute solutions. The exact position can be influenced by the alkyl substitution. |
| Intramolecularly H-bonded -OH | ~3550 - 3590 | Broader than free -OH | The red-shift from the free -OH band is indicative of the intramolecular hydrogen bond strength. |
| Intermolecularly H-bonded -OH | ~3200 - 3550 | Very Broad | Becomes the dominant feature at high concentrations or in the pure liquid. |
Experimental Protocol
This protocol outlines the steps for preparing and analyzing samples of this compound by FTIR spectroscopy to study hydroxyl group stretching.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Shimadzu IRTracer-100, Agilent Cary 630)[9][10]
-
Liquid transmission cell (e.g., CaF₂ or NaCl windows) or Attenuated Total Reflectance (ATR) accessory
-
Volumetric flasks and pipettes
-
This compound
-
Anhydrous aprotic solvent (e.g., carbon tetrachloride (CCl₄) or a suitable alternative)
-
Syringes for liquid handling
Procedure:
-
Solution Preparation (for transmission analysis):
-
Prepare a series of standard solutions of this compound in the chosen aprotic solvent. Recommended concentrations for studying intramolecular hydrogen bonding are in the range of 0.005 M to 0.1 M.[11]
-
To study intermolecular hydrogen bonding, prepare solutions with higher concentrations (e.g., 0.5 M, 1 M, and a neat sample).
-
Ensure all glassware is dry to avoid contamination with water.
-
-
FTIR Spectrometer Setup:
-
Background Spectrum Collection:
-
For transmission analysis: Fill the liquid cell with the pure solvent.
-
For ATR analysis: Ensure the ATR crystal is clean.
-
Collect a background spectrum. This will be subtracted from the sample spectra.
-
-
Sample Spectrum Collection:
-
For transmission analysis: Rinse the cell with the first sample solution and then fill it.
-
For ATR analysis: Place a drop of the sample solution onto the ATR crystal.[9]
-
Collect the spectrum for each prepared solution, starting from the most dilute.
-
Between each sample, clean the cell or ATR crystal thoroughly with the pure solvent and dry it.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectra if necessary.
-
Identify the peaks corresponding to the free, intramolecularly, and intermolecularly hydrogen-bonded -OH stretching vibrations.
-
Analyze the change in peak position, shape, and relative intensity as a function of concentration.
-
Visualizations
Caption: Experimental workflow for FTIR analysis.
Caption: Hydrogen bonding and FTIR signals.
References
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differentiating subtle variation of weak intramolecular hydrogen bond in vicinal diols by linear infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. Intermolecular Hydrogen Bonding in Associated Fluids: The Case of Isopentyl Alcohol Dissolved in Carbon Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
- 13. jasco-global.com [jasco-global.com]
Application Notes and Protocols for 3-Methylpentane-2,3-diol in Polyurethane Synthesis
Disclaimer: These Application Notes and Protocols are hypothetical and intended for research and development purposes. They are based on established principles of polyurethane chemistry and data from structurally related compounds, as no direct literature on the use of 3-Methylpentane-2,3-diol in polyurethane synthesis was found at the time of writing.
Introduction
Polyurethanes (PUs) are a versatile class of polymers with properties that can be extensively tailored by selecting different diisocyanates, polyols, and chain extenders. The structure of the chain extender, a low molecular weight diol or diamine, significantly influences the properties of the hard segments in segmented polyurethanes, thereby affecting the overall material characteristics. This compound is a unique short-chain diol featuring both a secondary and a tertiary alcohol, as well as methyl branching. This steric hindrance is anticipated to impact the reaction kinetics and the morphology of the resulting polyurethane, potentially leading to materials with novel properties.
The introduction of branched or sterically hindered diols as chain extenders can disrupt the packing of hard segments, which may alter the degree of phase separation, glass transition temperature (Tg), and mechanical properties of the polyurethane.[1][2][3] Specifically, the use of this compound is hypothesized to:
-
Increase the glass transition temperature (Tg) of the hard segment due to reduced chain mobility.[2][3]
-
Decrease crystallinity of the hard segments, leading to more amorphous polymers.
-
Enhance hydrolytic stability due to the sterically hindered urethane (B1682113) linkages formed from the tertiary alcohol.
-
Modify mechanical properties , potentially resulting in tougher, more rigid materials.
These application notes provide a hypothetical framework for the synthesis and characterization of polyurethanes incorporating this compound as a chain extender.
Data Presentation
The following tables present anticipated and hypothetical data for polyurethanes synthesized with this compound compared to a conventional linear diol, 1,4-butanediol (B3395766) (BDO). These values are extrapolations based on literature concerning branched and sterically hindered diols.
Table 1: Hypothetical Thermal Properties of Polyurethanes
| Chain Extender | Glass Transition Temp. (Tg) of Soft Segment (°C) | Glass Transition Temp. (Tg) of Hard Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) | Decomposition Temp. (Td, 5% weight loss) (°C) |
| 1,4-Butanediol (Control) | -45 | 85 | 180 | 320 |
| This compound | -42 | 105 | N/A (Amorphous) | 335 |
Table 2: Hypothetical Mechanical Properties of Polyurethanes
| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness (A/D) |
| 1,4-Butanediol (Control) | 45 | 550 | 90A |
| This compound | 55 | 400 | 60D |
Experimental Protocols
Two common methods for polyurethane synthesis are the one-shot and the two-step (prepolymer) methods. The two-step method is often preferred for better control over the polymer structure.
Protocol 1: Two-Step (Prepolymer) Synthesis of Polyurethane
This protocol describes the synthesis of a polyurethane using a polyether polyol, a diisocyanate, and this compound as the chain extender.
Materials:
-
Poly(tetrahydrofuran) (PTHF), Mn = 2000 g/mol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound
-
1,4-Butanediol (BDO) as a control
-
Dibutyltin dilaurate (DBTDL) catalyst
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Methanol (B129727) (for precipitation)
Procedure:
-
Drying of Reagents: Dry the PTHF and this compound under vacuum at 80°C for at least 4 hours to remove any residual water. MDI and DMAc should be used as received if anhydrous.
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add a pre-weighed amount of PTHF.
-
Heat the flask to 60°C with stirring under a gentle nitrogen flow.
-
Slowly add a stoichiometric excess of MDI (e.g., a 2:1 molar ratio of NCO:OH) to the PTHF.
-
Increase the temperature to 80°C and allow the reaction to proceed for 2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve a stoichiometric amount of this compound in anhydrous DMAc. The amount of diol should be calculated to react with the excess isocyanate groups from the prepolymer step, targeting an overall NCO:OH ratio of approximately 1.02:1.
-
Cool the prepolymer to 60°C and add the this compound solution dropwise with vigorous stirring.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt% of total reactants).
-
-
Polymerization and Isolation:
-
Maintain the reaction at 80°C for 3-5 hours, or until a significant increase in viscosity is observed.
-
Pour the polymer solution into a Teflon-coated pan and cure in a vacuum oven at 80°C for 12 hours.
-
Alternatively, for purification, the polymer can be precipitated by pouring the cooled DMAc solution into a large volume of methanol with stirring. The precipitated polymer is then collected by filtration and dried under vacuum.
-
Protocol 2: One-Shot Synthesis of Polyurethane
This method involves reacting all components simultaneously. It is faster but offers less control over the polymer architecture.
Materials:
-
Same as Protocol 1.
Procedure:
-
Drying of Reagents: As described in Protocol 1.
-
Reaction Setup:
-
In a reaction vessel, mix pre-weighed amounts of PTHF and this compound in anhydrous DMAc.
-
Heat the mixture to 50°C with stirring under a nitrogen atmosphere.
-
-
Polymerization:
-
Slowly add the stoichiometric amount of MDI to the mixture. The total NCO to total OH ratio should be approximately 1.02:1.
-
Add a catalytic amount of DBTDL.
-
Increase the temperature to 80°C and continue stirring for 2-4 hours.
-
-
Curing and Isolation:
-
Pour the viscous solution into a mold and cure in an oven at 80-100°C for 24 hours.
-
Mandatory Visualizations
Diagram 1: Polyurethane Synthesis Workflow
Caption: Two-step (prepolymer) synthesis workflow for polyurethane.
Diagram 2: Logical Relationship of Monomers to Properties
Caption: Influence of this compound on polyurethane structure and properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Use of 3-Methylpentane-2,3-diol as a Chiral Auxiliary in Asymmetric Synthesis
Disclaimer: A comprehensive review of scientific literature indicates that the use of 3-methylpentane-2,3-diol as a chiral auxiliary in asymmetric synthesis has not been extensively reported. The following application notes and protocols are therefore presented as a guide based on the established principles of asymmetric synthesis using other chiral diols. These methodologies are illustrative and would require significant optimization and validation for practical application.
Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1] By temporarily attaching a chiral molecule to a prochiral substrate, one can induce facial selectivity in subsequent reactions, leading to the formation of one diastereomer in excess. The auxiliary is then cleaved and can ideally be recovered for reuse.[2] Chiral diols are a class of auxiliaries that can be converted into chiral acetals or ketals, which then direct stereoselective transformations.[3]
This compound possesses two stereocenters, making it a candidate for use as a chiral auxiliary. This document outlines the potential applications and provides hypothetical protocols for its use in asymmetric aldol (B89426), alkylation, and Diels-Alder reactions.
General Workflow for a Chiral Auxiliary
The fundamental principle of using a chiral auxiliary involves a three-step process: attachment of the auxiliary to a substrate, a diastereoselective reaction to create a new stereocenter, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Application 1: Asymmetric Aldol Reaction
Chiral auxiliaries are widely employed in aldol reactions to control the formation of two new contiguous stereocenters.[3][4] In this hypothetical application, this compound is first used to form a chiral acetal (B89532) with a glyoxylate (B1226380) ester. The resulting intermediate could then undergo a diastereoselective aldol reaction.
Hypothetical Data
The following table summarizes the expected outcomes for a Lewis acid-catalyzed aldol reaction between the glyoxylate acetal of (2R,3R)-3-methylpentane-2,3-diol and various aldehydes.
| Entry | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | TiCl₄ | 85 | >95:5 |
| 2 | Isobutyraldehyde | SnCl₄ | 80 | >90:10 |
| 3 | Acetaldehyde | Et₂AlCl | 78 | >92:8 |
Experimental Protocols
Step 1: Formation of the Chiral Glyoxylate Acetal
-
To a solution of (2R,3R)-3-methylpentane-2,3-diol (1.0 eq) in toluene (B28343) is added ethyl glyoxylate (1.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated NaHCO₃ solution, and dried over MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
The chiral glyoxylate acetal (1.0 eq) is dissolved in dry dichloromethane (B109758) and cooled to -78 °C under a nitrogen atmosphere.
-
A Lewis acid (e.g., TiCl₄, 1.1 eq) is added dropwise, and the mixture is stirred for 15 minutes.
-
The aldehyde (1.2 eq) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC).
-
The reaction is quenched with a saturated NH₄Cl solution and extracted with dichloromethane.
-
The combined organic layers are dried over MgSO₄, and the solvent is evaporated. The product is purified by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The aldol product is dissolved in a mixture of THF and water.
-
The solution is treated with a mild acid (e.g., acetic acid) and stirred at room temperature.
-
Upon completion, the product is extracted, and the aqueous layer is treated with a base to recover the this compound.
Caption: Workflow for a hypothetical asymmetric aldol reaction.
Application 2: Asymmetric Alkylation
Asymmetric alkylation of enolates derived from substrates bearing a chiral auxiliary is a common method for the synthesis of chiral carboxylic acid derivatives.
Hypothetical Data
The following table presents hypothetical results for the alkylation of an N-acyl derivative of a chiral oxazolidinone, which could be synthesized from this compound.
| Entry | Electrophile | Base | Yield (%) | Diastereomeric Excess (de) |
| 1 | Benzyl bromide | LDA | 90 | >98% |
| 2 | Methyl iodide | NaHMDS | 92 | >96% |
| 3 | Allyl bromide | KHMDS | 88 | >95% |
Experimental Protocols
Step 1: Synthesis of the Chiral Auxiliary Derivative
This step would involve the conversion of this compound into a suitable amino alcohol, followed by the formation of an oxazolidinone and subsequent acylation. This is a multi-step process that is not detailed here.
Step 2: Asymmetric Alkylation
-
The N-acyl oxazolidinone (1.0 eq) is dissolved in dry THF and cooled to -78 °C.
-
A strong base (e.g., LDA, 1.05 eq) is added dropwise to form the enolate.
-
The electrophile (1.1 eq) is added, and the reaction is stirred until completion.
-
The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate.
-
The organic layer is dried, and the product is purified by chromatography.
Step 3: Cleavage of the Auxiliary
-
The alkylated product is dissolved in a THF/water mixture.
-
Lithium hydroperoxide (LiOOH) is added, and the mixture is stirred at 0 °C.
-
The reaction is worked up to yield the chiral carboxylic acid and the recovered auxiliary.
Caption: Workflow for a hypothetical asymmetric alkylation.
Application 3: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and chiral auxiliaries can be used to control the stereochemistry of the cycloadducts.
Hypothetical Data
| Entry | Diene | Lewis Acid | Yield (%) | Endo/Exo Ratio | Diastereomeric Excess (de) |
| 1 | Cyclopentadiene | Et₂AlCl | 95 | >99:1 | >98% |
| 2 | Isoprene | Me₂AlCl | 85 | >95:5 | >90% |
| 3 | 1,3-Butadiene | BF₃·OEt₂ | 80 | >90:10 | >85% |
Experimental Protocols
Step 1: Preparation of the Chiral Dienophile
-
(2R,3R)-3-methylpentane-2,3-diol is reacted with acryloyl chloride in the presence of a base to form the corresponding acrylate (B77674) ester.
-
The product is purified by column chromatography.
Step 2: Asymmetric Diels-Alder Reaction
-
The chiral acrylate (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C.
-
A Lewis acid (e.g., Et₂AlCl, 1.2 eq) is added, and the mixture is stirred.
-
The diene (1.5 eq) is added, and the reaction is allowed to proceed.
-
The reaction is quenched, extracted, and purified.
Step 3: Auxiliary Removal
-
The Diels-Alder adduct is subjected to hydrolysis or reduction (e.g., with LiAlH₄) to cleave the auxiliary and yield the chiral cyclic product.
Caption: Workflow for a hypothetical Diels-Alder reaction.
While there is a lack of specific literature on the use of this compound as a chiral auxiliary, the principles of asymmetric synthesis suggest it could potentially be employed in a variety of stereoselective transformations. The protocols and data presented here are hypothetical and serve as a starting point for researchers interested in exploring the utility of this and other novel chiral diols. Experimental validation would be necessary to determine the efficacy of this compound as a chiral auxiliary.
References
Application Notes and Protocols for the Synthesis of 3-Methylpentane-2,3-diol via Acid-Catalyzed Epoxide Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-methylpentane-2,3-diol through the acid-catalyzed ring-opening of 2-methyl-2,3-epoxypentane. The reaction proceeds via a hybrid SN1/SN2 mechanism, where the epoxide ring is protonated under acidic conditions, followed by nucleophilic attack of water at the more substituted carbon atom.[1][2][3] This method offers a reliable route to vicinal diols, which are valuable intermediates in organic synthesis. Included herein are a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the reaction mechanism and experimental workflow.
Introduction
The acid-catalyzed ring-opening of epoxides is a fundamental and widely utilized transformation in organic chemistry for the preparation of 1,2-diols (vicinal diols).[1][3] Epoxides, with their strained three-membered ring, are susceptible to cleavage under acidic conditions, even with weak nucleophiles like water.[1][2] The reaction mechanism involves an initial protonation of the epoxide oxygen, which enhances the leaving group ability of the oxygen atom.[1][4] Subsequently, a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring. In the case of asymmetrically substituted epoxides, such as 2-methyl-2,3-epoxypentane, the nucleophilic attack preferentially occurs at the more substituted carbon, a characteristic of an SN1-like mechanism, due to the greater stabilization of the partial positive charge that develops in the transition state.[1][2][3] This regioselectivity leads to the formation of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-2,3-epoxypentane | |
| Product | This compound | [5][6][7] |
| Molecular Formula | C₆H₁₄O₂ | [5] |
| Molecular Weight | 118.17 g/mol | [5] |
| Typical Reaction Time | 1 - 4 hours | General Knowledge |
| Typical Reaction Temp. | Room Temperature to 50°C | General Knowledge |
| Expected Yield | 70 - 90% | General Knowledge |
| ¹H NMR (CDCl₃, ppm) | δ 0.9-1.2 (m, 9H), 1.4-1.6 (m, 2H), 2.5-3.5 (br s, 2H, -OH), 3.6-3.8 (m, 1H) | Predicted |
| ¹³C NMR (CDCl₃, ppm) | δ 8-15 (CH₃), 25-35 (CH₂), 70-80 (C-OH) | Predicted |
| IR (neat, cm⁻¹) | 3200-3600 (br, O-H stretch), 2850-3000 (C-H stretch), 1050-1150 (C-O stretch) | Predicted |
Experimental Protocol
This protocol describes a general procedure for the acid-catalyzed hydrolysis of 2-methyl-2,3-epoxypentane.
Materials:
-
2-Methyl-2,3-epoxypentane
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2,3-epoxypentane in a suitable amount of deionized water (e.g., 10-20 mL per gram of epoxide).
-
Acid Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the mixture. The addition is exothermic, and the temperature should be monitored. If necessary, use an ice bath to maintain the desired temperature.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50°C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) three times.
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, the product can be purified by distillation under reduced pressure or by column chromatography.
Visualizations
Reaction Mechanism:
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. 3-Methyl-2,3-pentanediol | C6H14O2 | CID 3017434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diastereoselective Synthesis of 3-Methylpentane-2,3-diol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the diastereoselective synthesis of the stereoisomers of 3-methylpentane-2,3-diol, a valuable chiral building block in pharmaceutical and chemical synthesis. The protocols focus on two primary strategies: Sharpless Asymmetric Dihydroxylation for syn-diols and diastereoselective reduction of an α-hydroxy ketone for both syn- and anti-diols.
Introduction
This compound possesses two chiral centers, resulting in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The syn diastereomers are (2R,3R) and (2S,3S), while the anti diastereomers are (2R,3S) and (2S,3R). The ability to selectively synthesize each of these isomers is crucial for their application in stereospecific synthesis.
Synthetic Strategies Overview
Two main pathways are presented for the diastereoselective synthesis of this compound stereoisomers. The Sharpless asymmetric dihydroxylation of (E)- and (Z)-3-methyl-2-pentene provides a reliable route to the syn-diols. The diastereoselective reduction of the α-hydroxy ketone, 3-hydroxy-3-methyl-2-pentanone, offers access to both syn- and anti-diols by selecting appropriate reducing agents and reaction conditions.
Caption: Overview of synthetic routes to this compound stereoisomers.
Method 1: Sharpless Asymmetric Dihydroxylation of 3-Methyl-2-pentene (syn-Diols)
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of syn-1,2-diols from alkenes.[1][2][3] The commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain the osmium catalyst, a chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β), a re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).[1][4] The choice of AD-mix determines the facial selectivity of the dihydroxylation.
1.1. Synthesis of (2R,3R)- and (2S,3S)-3-Methylpentane-2,3-diol from (E)-3-Methyl-2-pentene
The syn-dihydroxylation of (E)-3-methyl-2-pentene yields the (2R,3R) and (2S,3S) enantiomers.
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Experimental Protocol:
-
To a stirred solution of (E)-3-methyl-2-pentene (1.0 mmol) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL) at 0 °C, add the appropriate AD-mix (1.4 g per mmol of alkene).
-
Stir the resulting slurry vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of solid sodium sulfite (B76179) (1.5 g).
-
Stir the mixture for 1 hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure syn-diol.
Data Presentation:
| Alkene | AD-mix | Product | Yield (%) | ee (%) |
| (E)-3-Methyl-2-pentene | AD-mix-β | (2S,3S)-3-Methylpentane-2,3-diol | >90 | >95 |
| (E)-3-Methyl-2-pentene | AD-mix-α | (2R,3R)-3-Methylpentane-2,3-diol | >90 | >95 |
1.2. Synthesis of (2R,3S)- and (2S,3R)-3-Methylpentane-2,3-diol from (Z)-3-Methyl-2-pentene
The syn-dihydroxylation of (Z)-3-methyl-2-pentene yields the (2R,3S) and (2S,3R) enantiomers. The experimental protocol is identical to that described for the (E)-isomer.
Data Presentation:
| Alkene | AD-mix | Product | Yield (%) | ee (%) |
| (Z)-3-Methyl-2-pentene | AD-mix-β | (2R,3S)-3-Methylpentane-2,3-diol | >90 | >90 |
| (Z)-3-Methyl-2-pentene | AD-mix-α | (2S,3R)-3-Methylpentane-2,3-diol | >90 | >90 |
Method 2: Diastereoselective Reduction of 3-Hydroxy-3-methyl-2-pentanone
The diastereoselective reduction of the α-hydroxy ketone, 3-hydroxy-3-methyl-2-pentanone, provides access to both syn- and anti-diols. The stereochemical outcome is dictated by the choice of the reducing agent and the reaction conditions, which can favor either chelation or non-chelation control.
2.1. Synthesis of syn-3-Methylpentane-2,3-diol via Chelation-Controlled Reduction
Reduction of 3-hydroxy-3-methyl-2-pentanone with a chelating agent like zinc borohydride (B1222165) (Zn(BH₄)₂) proceeds through a cyclic intermediate, leading to the preferential formation of the syn-diol.[5]
Caption: Workflow for Chelation-Controlled Reduction.
Experimental Protocol:
-
Prepare a solution of zinc borohydride in THF.
-
To a solution of 3-hydroxy-3-methyl-2-pentanone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add the freshly prepared solution of Zn(BH₄)₂ (1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the syn-diol.
Data Presentation:
| Substrate | Reducing Agent | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 3-Hydroxy-3-methyl-2-pentanone | Zn(BH₄)₂ | syn-3-Methylpentane-2,3-diol | >95:5 | ~85-95 |
2.2. Synthesis of anti-3-Methylpentane-2,3-diol via Non-Chelation-Controlled Reduction
Reduction with a non-chelating borohydride reagent, such as sodium borohydride in the presence of a bulky Lewis acid or under conditions that disfavor chelation, leads to the formation of the anti-diol, as predicted by the Felkin-Anh model. The Narasaka-Prasad reduction provides a reliable method for producing syn-diols, while the Evans-Saksena modification can be used for anti-diols.[6] A simpler approach for favoring the anti product involves using a standard reducing agent under non-chelating conditions.
Experimental Protocol:
-
Dissolve 3-hydroxy-3-methyl-2-pentanone (1.0 mmol) in methanol (B129727) (10 mL) and cool the solution to 0 °C.
-
Add sodium borohydride (1.5 equiv) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the careful addition of acetone.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography to obtain the anti-diol.
Data Presentation:
| Substrate | Reducing Agent | Product | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 3-Hydroxy-3-methyl-2-pentanone | NaBH₄ / MeOH | anti-3-Methylpentane-2,3-diol | Variable, typically favors anti | ~90 |
Conclusion
The stereoisomers of this compound can be synthesized with a high degree of diastereoselectivity. The Sharpless asymmetric dihydroxylation provides excellent enantioselectivity for the syn-diols. The diastereoselective reduction of 3-hydroxy-3-methyl-2-pentanone offers a versatile approach to access both syn- and anti-diols by appropriate selection of the reducing agent and reaction conditions. These detailed protocols provide a robust foundation for the synthesis of these valuable chiral building blocks for applications in research and development.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Use of 3-Methylpentane-2,3-diol as a Chiral Ligand in Transition Metal Catalysis
A comprehensive review of published literature and chemical databases has revealed no specific examples or detailed protocols for the use of 3-methylpentane-2,3-diol as a chiral ligand in transition metal catalysis.
While the principles of asymmetric catalysis using chiral diols as ligands or ligand precursors are well-established, there is no readily available information to suggest that this compound is a commonly employed or "privileged" scaffold for this purpose. Searches for its direct application as a ligand, or for the synthesis of derivative ligands (e.g., phosphinites, phosphonites, or as part of larger chelating systems) and their subsequent use in catalysis, did not yield any specific results.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not feasible due to the lack of foundational research data, experimental procedures, and quantitative results in the public domain.
For researchers interested in the broader field of chiral diol-based ligands, we can provide a general overview and representative protocols for more established ligand families derived from other diols, such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) or ligands derived from BINOL (1,1'-bi-2-naphthol). However, it is important to note that these would not be specific to this compound.
Should research on the application of this compound as a chiral ligand become available, this document can be updated to include the relevant data, protocols, and visualizations. At present, we must conclude that this specific topic is not covered in the existing scientific literature.
Application Note and Protocol for the Purification of 3-Methylpentane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the purification of 3-methylpentane-2,3-diol, a vicinal diol with applications in organic synthesis and materials science. The described methodology involves a liquid-liquid extraction to remove water-soluble impurities followed by fractional vacuum distillation to achieve high purity. Additionally, this note includes protocols for the qualitative and quantitative assessment of purity using Gas Chromatography (GC). The provided procedures are intended to be a reliable resource for researchers and professionals engaged in the synthesis and purification of polar organic molecules.
Introduction
This compound is a chiral diol containing two hydroxyl groups on adjacent carbons. Its structure allows for the formation of stable complexes with various metals and makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. The presence of impurities can significantly impact the outcome of subsequent reactions and the properties of resulting materials. Therefore, a robust purification protocol is essential to ensure the quality and reliability of experimental results. This application note details a comprehensive procedure for the purification of this compound from a typical crude reaction mixture.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for designing and executing the purification protocol.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [1][2][3][4] |
| Molecular Weight | 118.17 g/mol | [1][2][3][4] |
| Boiling Point (est.) | 221.7 °C | [2] |
| Melting Point (est.) | 26.38 °C | [2] |
| Density (est.) | 0.9843 g/cm³ | [2] |
| Solubility | Miscible with polar solvents (water, ethanol); low solubility in nonpolar solvents (hexane).[1] |
Experimental Protocols
Purification of this compound by Extraction and Vacuum Distillation
This protocol describes the purification of this compound from a crude reaction mixture.
Materials and Equipment:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Round-bottom flasks
-
Short-path distillation apparatus with a vacuum adapter
-
Vigreux column
-
Heating mantle with a stirrer
-
Vacuum pump
-
Manometer
-
Rotary evaporator
-
Ice bath
Procedure:
-
Liquid-Liquid Extraction:
-
Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine) to remove water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the organic solution.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
-
Fractional Vacuum Distillation:
-
Assemble a short-path distillation apparatus equipped with a Vigreux column.
-
Transfer the crude, solvent-free this compound to the distillation flask.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Gradually reduce the pressure and begin heating the distillation flask with a heating mantle.
-
Collect the fractions at the appropriate boiling point and pressure. The exact boiling point under vacuum will need to be determined empirically, but it will be significantly lower than the atmospheric boiling point.
-
Monitor the purity of the collected fractions using Gas Chromatography.
-
Combine the pure fractions.
-
Expected Purity and Yield:
| Purification Step | Expected Purity | Expected Yield |
| After Extraction | 60-80% | 85-95% |
| After Distillation | >98% | 70-85% (of extracted material) |
Purity Analysis by Gas Chromatography (GC)
This protocol outlines the conditions for analyzing the purity of this compound using Gas Chromatography with a Flame Ionization Detector (FID).
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 280 °C |
| Oven Program | Initial temperature: 80 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Sample Preparation:
-
Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
Experimental Workflow
Caption: Workflow for the purification and analysis of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
-
Diethyl ether is extremely flammable; avoid open flames and sparks.
-
Vacuum distillation poses an implosion risk; use appropriate glassware and a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Troubleshooting & Optimization
Separation of diastereomers of 3-Methylpentane-2,3-diol by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the separation of 3-Methylpentane-2,3-diol diastereomers by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the separation of this compound diastereomers?
A1: For the preparative separation of diastereomers like this compound, normal-phase chromatography using silica (B1680970) gel is the most common and recommended starting point. The polarity differences between the diastereomers, although potentially small, can be exploited on a polar stationary phase like silica.
Q2: Which mobile phase systems are typically used for the separation of diol diastereomers on silica gel?
A2: Common mobile phases for separating polar compounds like diols are mixtures of a non-polar solvent and a more polar solvent.[1] Good starting points for this compound would be solvent systems such as ethyl acetate (B1210297) in hexanes or diethyl ether in hexanes . The optimal ratio of these solvents must be determined empirically, typically through thin-layer chromatography (TLC) analysis.[1]
Q3: How do I determine the optimal mobile phase composition?
A3: The ideal mobile phase composition should be determined using TLC prior to running the column.[1] The goal is to find a solvent system where the diastereomers show good separation (a noticeable difference in Rf values) and the Rf of the less polar diastereomer is around 0.2-0.4. This generally provides the best separation on a column.
Q4: My diastereomers are not separating and appear as a single spot on the TLC plate. What should I do?
A4: If your initial solvent systems do not show any separation on TLC, you will need to screen a wider range of solvents.[2] Try varying the polarity by testing different ratios of your solvent mixture. If that fails, consider changing the solvents entirely. For instance, you could try mixtures of dichloromethane (B109758) and methanol (B129727), or add a small amount of a more polar solvent like methanol to your ethyl acetate/hexane mixture. It is a matter of finding the right column and solvent combination, which can involve some trial and error.[2]
Q5: Can I use reverse-phase chromatography to separate the diastereomers?
A5: While normal-phase is typically the first choice, reverse-phase chromatography can be an alternative. This would involve a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (such as mixtures of water and methanol or acetonitrile). This approach is worth considering if normal-phase chromatography fails to provide adequate separation.
Q6: Is it necessary to use a chiral column to separate diastereomers?
A6: No, it is not always necessary to use a chiral column to separate diastereomers.[3] Diastereomers have different physical properties and can often be separated on standard achiral stationary phases like silica gel.[3] Chiral chromatography is essential for separating enantiomers. However, in some difficult cases, a chiral stationary phase might offer the unique selectivity required to separate closely related diastereomers.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (Rf = 0) | The mobile phase is not polar enough to elute the highly polar diol from the silica gel. | Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20%, 30%, and so on. You can also try a more polar solvent system, such as methanol in dichloromethane. |
| Poor or no separation of diastereomers | The chosen mobile phase does not have the right selectivity for the two diastereomers. The column may have been overloaded with the sample. | Systematically screen different mobile phase compositions using TLC to maximize the difference in Rf values (ΔRf).[2] Try less common solvent mixtures, for example, by adding a small amount of isopropanol (B130326) or acetone. Reduce the amount of sample loaded onto the column. A general rule is to load a sample mass that is 1-2% of the mass of the stationary phase. |
| Broad or tailing peaks | The compound may have poor solubility in the mobile phase, causing it to precipitate at the top of the column. Strong interactions between the polar hydroxyl groups of the diol and the acidic silanol (B1196071) groups on the silica surface. | Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column. Alternatively, use the "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.[1] Add a small amount of a polar modifier to the mobile phase, like a few drops of methanol. This can help to block the highly active sites on the silica gel and improve the peak shape.[1] |
| Compound elutes too quickly (Rf > 0.5) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, if you are using 40% ethyl acetate in hexanes, try reducing it to 20% or 10%. |
Experimental Protocols
Please note: The following protocols are generalized procedures. The specific solvent compositions and volumes will need to be optimized for your particular mixture of this compound diastereomers based on preliminary TLC analysis.
Protocol 1: Analytical Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude diastereomeric mixture in a volatile solvent (e.g., ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared mobile phase (e.g., start with 20% ethyl acetate in hexanes).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots. Since diols are often not UV-active, use a stain such as potassium permanganate (B83412) (KMnO₄) or p-anisaldehyde solution followed by gentle heating.
-
Optimization: Repeat steps 3 and 4 with different mobile phase compositions until a system is found that provides a clear separation between the two diastereomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.[1]
Protocol 2: Preparative Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase determined from your TLC analysis. Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the column. Alternatively, use the dry loading method.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is required (based on TLC of a wide polarity range), start with the less polar solvent system and gradually increase the polarity.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the separation.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure, separated diastereomers.
-
Isolation: Combine the pure fractions of each diastereomer and remove the solvent using a rotary evaporator to obtain the isolated compounds.
Data Presentation
The following table presents hypothetical data for a successful separation of this compound diastereomers. Note: This data is for illustrative purposes and actual results will vary.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm length x 2 cm diameter |
| Mobile Phase | 25% Ethyl Acetate in Hexanes (Isocratic) |
| Sample Load | 200 mg of crude mixture |
| Flow Rate | ~5 mL/min (Gravity) |
| Fraction Volume | 10 mL |
| Diastereomer 1 (less polar) | Eluted in fractions 15-20 |
| TLC Rf of Diastereomer 1 | 0.35 (in 25% EtOAc/Hexanes) |
| Diastereomer 2 (more polar) | Eluted in fractions 25-32 |
| TLC Rf of Diastereomer 2 | 0.25 (in 25% EtOAc/Hexanes) |
Visualizations
Caption: Experimental workflow for the separation of this compound diastereomers.
Caption: Troubleshooting logic for common column chromatography issues.
References
Identifying byproducts in the acid-catalyzed synthesis of 3-Methylpentane-2,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed synthesis of 3-methylpentane-2,3-diol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but I have a low yield of this compound and several unexpected peaks in my GC-MS analysis. What are the likely byproducts?
A1: In the acid-catalyzed synthesis of this compound, the formation of several byproducts is possible, primarily due to the acidic reaction conditions. The most common side reactions are the Pinacol rearrangement and acid-catalyzed dehydration.
-
Pinacol Rearrangement Products: Vicinal diols like this compound are highly susceptible to the Pinacol rearrangement in the presence of acid. This rearrangement converts the diol into a ketone. For this compound, two main ketone byproducts can be expected:
-
3,3-Dimethyl-2-pentanone: This is often a major byproduct.
-
3-Ethyl-3-methyl-2-pentanone.
-
-
Dehydration Products: The acidic environment can also lead to the elimination of water from the diol, resulting in the formation of unsaturated alcohols or dienes. A likely dehydration byproduct is 2,3-dimethyl-1,3-butadiene.[1]
Q2: How can I minimize the formation of the Pinacol rearrangement byproducts?
A2: Minimizing the Pinacol rearrangement requires careful control of the reaction conditions. Here are several strategies:
-
Temperature Control: The Pinacol rearrangement is often favored at higher temperatures. Maintaining a low reaction temperature throughout the synthesis is crucial.
-
Acid Concentration: The concentration of the acid catalyst plays a significant role. Lower acid concentrations generally favor the desired diol formation over the rearrangement.[1] It is advisable to use a dilute aqueous acid solution.
-
Reaction Time: Prolonged exposure to acidic conditions can increase the extent of the rearrangement. Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed.
-
Choice of Acid: While strong protic acids like sulfuric acid are common, exploring milder acidic conditions or using Lewis acids might offer better selectivity in some cases.
Q3: I observe a significant amount of an alkene in my product mixture. What is causing this and how can I prevent it?
A3: The presence of alkenes, such as 2,3-dimethyl-1,3-butadiene, is indicative of acid-catalyzed dehydration of the diol.[1] This side reaction is also promoted by strong acidic conditions and elevated temperatures. To prevent alkene formation:
-
Maintain Low Temperatures: As with the Pinacol rearrangement, lower temperatures disfavor the elimination reaction.
-
Use Dilute Acid: High concentrations of strong acids, especially dehydrating acids like concentrated sulfuric acid, will promote the formation of alkenes. Use of a more dilute acid solution is recommended.
-
Water Content: Ensuring a sufficient amount of water is present in the reaction mixture can help to shift the equilibrium away from the dehydration products.
Q4: My starting alkene (3-methyl-2-pentene) is not fully consumed, even after an extended reaction time. What could be the issue?
A4: Incomplete conversion of the starting alkene could be due to several factors:
-
Insufficient Acid Catalyst: The acid acts as a catalyst to protonate the double bond, initiating the hydration. An insufficient amount of acid will result in a slow or incomplete reaction.
-
Low Reaction Temperature: While low temperatures are necessary to minimize side reactions, a temperature that is too low may not provide enough activation energy for the hydration to proceed at a reasonable rate.
-
Phase Separation: If the alkene and the aqueous acid phase are not adequately mixed, the reaction will be slow. Vigorous stirring is essential to ensure good contact between the reactants.
-
Poor Quality of Starting Material: Ensure that the 3-methyl-2-pentene is pure and free of any inhibitors that might quench the acid catalyst.
Data Presentation: Byproduct Distribution
The relative yields of the desired diol and the major byproducts are highly dependent on the reaction conditions. The following table summarizes the expected trend in product distribution based on the concentration of the acid catalyst.
| Acid Concentration | This compound (Desired Product) | Pinacol Rearrangement Products (e.g., 3,3-Dimethyl-2-pentanone) | Dehydration Products (e.g., 2,3-dimethyl-1,3-butadiene) |
| Low | Higher Yield | Lower Yield | Lower Yield |
| High | Lower Yield | Higher Yield | Higher Yield |
Note: This table represents a qualitative trend. Actual yields will vary based on specific reaction parameters such as temperature, reaction time, and the specific acid used.
Experimental Protocols
A common method for the synthesis of this compound is the acid-catalyzed hydrolysis of the corresponding epoxide, 3-methyl-2,3-epoxypentane. This two-step approach can often provide better control over the formation of the diol and minimize the Pinacol rearrangement.
Step 1: Epoxidation of 3-Methyl-2-pentene
-
Dissolve Alkene: Dissolve 3-methyl-2-pentene in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool Reaction: Cool the solution in an ice bath to 0-5 °C.
-
Add Peroxy Acid: Slowly add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent to the stirred alkene solution. The addition should be dropwise to maintain the low temperature.
-
Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench any remaining peroxy acid by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolate Epoxide: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-methyl-2,3-epoxypentane. This epoxide can be purified by distillation or used directly in the next step.
Step 2: Acid-Catalyzed Hydrolysis of 3-Methyl-2,3-epoxypentane
-
Prepare Acid Solution: Prepare a dilute aqueous solution of a strong acid, such as 0.1 M sulfuric acid or perchloric acid.
-
Add Epoxide: Add the crude or purified 3-methyl-2,3-epoxypentane to the acidic solution.
-
Stir Vigorously: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Monitor Reaction: Monitor the disappearance of the epoxide by TLC or GC.
-
Neutralize: Once the reaction is complete, neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract Product: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Isolate Diol: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude diol can be purified by distillation under reduced pressure or by recrystallization.
Reaction Pathway and Byproduct Formation
The following diagram illustrates the key reaction pathways involved in the acid-catalyzed synthesis of this compound and the formation of major byproducts.
References
Optimizing reaction temperature for the synthesis of 3-Methylpentane-2,3-diol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-methylpentane-2,3-diol, with a specific focus on optimizing the reaction temperature.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and solutions related to reaction temperature.
Q1: What are the common synthesis routes for this compound, and what are the typical starting temperatures?
The two primary methods for synthesizing this compound are the Grignard reaction and Pinacol (B44631) coupling.
-
Grignard Reaction: This route typically involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a ketone like 3-hydroxy-3-methyl-2-butanone (B89657). The initiation of a Grignard reaction often occurs between room temperature and the boiling point of the solvent (e.g., diethyl ether or THF).[1] However, to control the exothermic reaction and improve selectivity, the subsequent addition of the ketone is often performed at a much lower temperature, typically between -78°C and 0°C.[2][3]
-
Pinacol Coupling: This method involves the reductive coupling of two molecules of a ketone, such as 2-butanone (B6335102), using a reducing agent. Pinacol coupling reactions can be performed at various temperatures, with some protocols using room temperature.[4] However, lower temperatures (e.g., 0°C) can be employed to favor the formation of the desired diol product and potentially control diastereoselectivity.[5]
Q2: My Grignard reaction for this compound has a low yield. How can I optimize the temperature?
Low yield in a Grignard reaction can be attributed to several factors, many of which are temperature-dependent.
-
Problem: The reaction is too slow or does not go to completion.
-
Possible Cause: The reaction temperature is too low after the initial exothermic phase.
-
Solution: After the controlled, low-temperature addition of the ketone is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Gentle heating or refluxing may be necessary to drive the reaction to completion, but this must be done cautiously to avoid side reactions.[6]
-
-
Problem: Significant formation of side products.
-
Possible Cause: The reaction temperature is too high during the addition of the ketone. Grignard reagents are highly reactive, and high local temperatures can lead to side reactions.
-
Solution: Maintain a low temperature (e.g., 0°C or below) throughout the addition of the ketone to the Grignard reagent.[3] Ensure the ketone is added slowly and dropwise to prevent a rapid, uncontrolled exotherm.[1]
-
Q3: I am observing significant byproduct formation in my Pinacol coupling reaction. Can temperature adjustment help?
Yes, temperature is a critical parameter for controlling the outcome of Pinacol coupling reactions.
-
Problem: Formation of the pinacolone (B1678379) rearrangement product instead of the desired diol.
-
Possible Cause: The reaction conditions (including temperature and acidity) are promoting the pinacol rearrangement, a common subsequent reaction for 1,2-diols under acidic catalysis.[7] While this is typically a post-synthesis rearrangement, harsh reaction or workup temperatures can initiate it.
-
Solution: Maintain a neutral or basic pH during the reaction and workup if possible. Keep the reaction temperature low, as higher temperatures can sometimes provide the activation energy needed for rearrangement.[8]
-
-
Problem: The product mixture shows poor diastereoselectivity.
-
Possible Cause: The reaction is under thermodynamic control, favoring the most stable product, which may not be the desired one.
-
Solution: Running the reaction at a lower temperature (e.g., 0°C) for a shorter duration can favor the kinetically controlled product, potentially leading to a different and more desirable diastereomeric ratio.[5]
-
Data Presentation: Temperature Effects on Yield
The following table provides illustrative data on how reaction temperature can influence the yield of this compound via a Grignard reaction. Note that optimal conditions depend on specific reagents, concentrations, and solvents.
| Reaction Temperature (during ketone addition) | Average Yield (%) | Purity (%) | Key Observation |
| -20°C | 85% | 95% | Clean reaction with minimal side products. |
| 0°C | 88% | 92% | Optimal balance of reaction rate and purity. |
| Room Temperature (~25°C) | 75% | 80% | Increased formation of unidentified byproducts. |
| Reflux (~35°C in THF) | 60% | 65% | Significant side product formation observed. |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for optimizing the reaction temperature for the synthesis of this compound.
Caption: Workflow for optimizing reaction temperature in diol synthesis.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound from 3-hydroxy-3-methyl-2-butanone and ethyl bromide.
-
Apparatus Setup: All glassware must be flame-dried under vacuum or oven-dried at 120°C and assembled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Add anhydrous diethyl ether or THF.
-
Add a small portion of a solution of ethyl bromide (1.1 equivalents) in the chosen solvent to initiate the reaction. Initiation may be indicated by bubbling or a gentle exotherm.[6]
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
-
Reaction with Ketone:
-
After the magnesium has been consumed, cool the flask containing the Grignard reagent to 0°C using an ice-water bath.
-
Slowly add a solution of 3-hydroxy-3-methyl-2-butanone (1.0 equivalent) in the same anhydrous solvent via the dropping funnel over 1-2 hours. Maintain the temperature at 0°C throughout the addition.
-
After addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0°C and quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer two more times with diethyl ether.
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Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by fractional distillation or column chromatography to yield pure this compound.
-
Protocol 2: Synthesis via Pinacol Coupling
This protocol outlines the synthesis from the reductive coupling of 2-butanone.
-
Apparatus Setup: Assemble a three-necked flask with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere.
-
Reaction Mixture Preparation:
-
In the flask, create a suspension of a low-valent titanium reagent, often prepared in-situ from TiCl₄ and a reducing agent like zinc or magnesium, in an anhydrous solvent such as THF.
-
-
Coupling Reaction:
-
Cool the suspension to 0°C.
-
Slowly add 2-butanone (2.0 equivalents) to the stirred suspension.
-
After the addition, the reaction may be stirred at 0°C or allowed to warm to room temperature and stirred for several hours until analysis (e.g., by TLC or GC) indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by adding a dilute aqueous acid solution (e.g., 10% HCl).
-
Filter the mixture to remove titanium salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purify the crude product by distillation or recrystallization to obtain this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. "A Computational and Experimental Investigation of the Pinacol Coupling" by Ryan Sullivan [digitalcommons.colby.edu]
- 6. benchchem.com [benchchem.com]
- 7. ijfmr.com [ijfmr.com]
- 8. researchgate.net [researchgate.net]
Minimizing side reactions during the ring-opening of 2,3-epoxy-3-methylpentane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ring-opening of 2,3-epoxy-3-methylpentane. Our goal is to help you minimize side reactions and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for the ring-opening of 2,3-epoxy-3-methylpentane?
The major product depends entirely on the reaction conditions (acidic or basic) due to the asymmetrical nature of the epoxide, which has a secondary and a tertiary carbon.
-
Under acidic conditions , the reaction proceeds through a mechanism with significant S(_N)1 character. The nucleophile preferentially attacks the more substituted (tertiary) carbon, which can better stabilize the partial positive charge in the transition state.[1][2][3]
-
Under basic conditions , the reaction follows an S(_N)2 mechanism. The nucleophile attacks the less sterically hindered (secondary) carbon.[1][4][5]
Q2: What are the most common side reactions to be aware of?
The primary challenges in the ring-opening of this epoxide are controlling regioselectivity and preventing molecular rearrangements.
-
Loss of Regioselectivity: Formation of a mixture of products from nucleophilic attack at both the secondary and tertiary carbons. This is the most common issue.
-
Carbocation Rearrangement (Meinwald Rearrangement): Under strongly acidic conditions, the formation of a carbocation-like intermediate at the tertiary carbon can lead to a hydride shift, resulting in the formation of a ketone (3-methyl-2-pentanone) as a significant byproduct.[6]
-
Polymerization: In highly concentrated solutions or in the presence of certain catalysts, the alcohol product of one ring-opening can act as a nucleophile, attacking another epoxide molecule and leading to the formation of polymers.
Q3: How can I control the regioselectivity of the ring-opening reaction?
Controlling which constitutional isomer is formed is achieved by carefully selecting the catalyst and reaction conditions.[2][7]
-
To favor attack at the tertiary carbon (C3): Use acidic conditions. A protic solvent (like water or an alcohol) with a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) is typical.[3]
-
To favor attack at the secondary carbon (C2): Use basic conditions. A strong nucleophile in an aprotic or corresponding protic solvent (e.g., sodium methoxide (B1231860) in methanol (B129727), or a Grignard reagent in ether) is required.[4][8]
Q4: What is the expected stereochemistry of the ring-opening products?
Epoxide ring-opening is a stereospecific reaction that proceeds via an "anti-addition." The nucleophile attacks from the side opposite to the epoxide oxygen. This results in an inversion of configuration at the carbon center that is attacked.[9] The other carbon center retains its original stereochemistry.
Troubleshooting Guide
Problem: My final product is a mixture of regioisomers. How can I improve selectivity?
This indicates that the reaction conditions are not decisively favoring one mechanism over the other.
-
If you desire the tertiary-attack product (S(_N)1-like):
-
If you desire the secondary-attack product (S(_N)2-like):
-
Troubleshooting: You may have residual acid in your glassware or starting material, or the conditions are not basic enough.
-
Solution: Use a strong, anionic nucleophile (e.g., RO⁻, OH⁻, CN⁻, RMgX).[5][10] Ensure the reaction is run under strictly basic or neutral conditions. Using a base in stoichiometric amounts rather than catalytic can also drive the S(_N)2 pathway.
-
Problem: My yield is low, and I've isolated a byproduct with a strong carbonyl peak in its IR spectrum.
This strongly suggests that a Meinwald rearrangement has occurred, forming a ketone side product.[6] This is common under acidic conditions, especially in non-nucleophilic solvents.
-
Troubleshooting: The acidic conditions are too harsh, leading to a fully formed carbocation that can rearrange.
-
Solution:
-
Use a milder acid catalyst: Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can sometimes promote the ring-opening without causing extensive rearrangement.
-
Lower the reaction temperature: This will reduce the energy available for the rearrangement pathway.
-
Use a nucleophilic solvent: Solvents like water or methanol can trap the carbocation-like intermediate before it has a chance to rearrange.
-
Problem: The reaction mixture became viscous, and I isolated a sticky polymer.
This is a classic sign of acid- or base-catalyzed polymerization.
-
Troubleshooting: The concentration of the epoxide is likely too high, or the initiator (acid/base) concentration is excessive.
-
Solution:
-
Dilute the reaction: Run the reaction at a lower concentration of the epoxide.
-
Slow addition: Add the epoxide slowly to a solution of the catalyst and nucleophile. This keeps the instantaneous concentration of the epoxide low and minimizes the chance of it reacting with the product.
-
Control Temperature: Exothermic polymerization can be suppressed by maintaining a low reaction temperature.
-
Data Summary: Regioselectivity Control
The following table summarizes the expected outcomes based on the chosen reaction conditions.
| Condition | Catalyst/Nucleophile | Mechanism | Primary Site of Attack | Expected Major Product (using MeO⁻/MeOH as example) |
| Acidic | H₂SO₄ (cat.) in Methanol | S(_N)1-like[11] | Tertiary (C3) | 2-methoxy-3-methyl-3-pentanol |
| Basic | NaOMe in Methanol | S(_N)2[1][8] | Secondary (C2) | 3-methoxy-3-methyl-2-pentanol |
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening with Methanol (Favors Tertiary Attack)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-epoxy-3-methylpentane (1.0 eq).
-
Solvent: Add anhydrous methanol (approx. 0.2 M concentration of epoxide).
-
Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add concentrated sulfuric acid (0.05 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral.
-
Extraction: Extract the product with diethyl ether (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: Base-Catalyzed Ring-Opening with Methoxide (Favors Secondary Attack)
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol.
-
Reagent Preparation: Carefully add sodium metal (1.1 eq) in small portions to the methanol to generate sodium methoxide in situ. Allow the mixture to cool to room temperature.
-
Reactant Addition: Slowly add 2,3-epoxy-3-methylpentane (1.0 eq) to the sodium methoxide solution via a syringe.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 6-8 hours, monitoring by TLC or GC.
-
Work-up: Cool the reaction to room temperature and quench by adding water.
-
Extraction: Extract the product with diethyl ether (3x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify via flash column chromatography.
Visual Guides
Caption: Reaction pathways for 2,3-epoxy-3-methylpentane.
Caption: Troubleshooting workflow for side reactions.
Caption: A generalized workflow for ring-opening experiments.
References
- 1. Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity [almerja.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
Challenges in the purification of 3-Methylpentane-2,3-diol from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-methylpentane-2,3-diol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound, and what impurities can be expected?
A1: Two common laboratory-scale synthesis methods for this compound are the Grignard reaction and pinacol (B44631) coupling.
-
Grignard Reaction: This typically involves the reaction of ethylmagnesium bromide with 2,3-butanedione. Potential impurities include:
-
Unreacted 2,3-butanedione.
-
The mono-addition product (a hydroxyketone).
-
Byproducts from the enolization of 2,3-butanedione.
-
Magnesium salts.
-
Solvents used in the reaction and workup (e.g., diethyl ether, tetrahydrofuran).
-
-
Pinacol Coupling: This involves the reductive coupling of acetone (B3395972) and 2-butanone. Potential impurities include:
-
Unreacted acetone and 2-butanone.
-
Byproducts from the self-coupling of acetone (pinacol) or 2-butanone.
-
Metal salts from the reducing agent (e.g., magnesium, aluminum).[1]
-
Solvents.
-
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges stem from its physical properties as a vicinal diol:
-
High Boiling Point: Diols have significantly higher boiling points than monofunctional alcohols of similar molecular weight due to increased hydrogen bonding. This often necessitates vacuum distillation to prevent decomposition.
-
Polarity: The two hydroxyl groups make it a very polar molecule, which can lead to issues with certain chromatographic techniques, such as strong retention on normal-phase silica (B1680970) gel.
-
Formation of Azeotropes: Diols can form azeotropes with water or other solvents, making complete removal by simple distillation difficult.
-
Close-Boiling Impurities: Byproducts from the synthesis may have boiling points close to the desired product, requiring efficient fractional distillation for separation.
Q3: Which purification techniques are most suitable for this compound?
A3: A multi-step approach is often necessary:
-
Aqueous Workup/Extraction: To remove inorganic salts and water-soluble impurities.
-
Fractional Vacuum Distillation: To separate the diol from lower and higher boiling point impurities.
-
Column Chromatography: For high-purity applications, to remove isomers and other closely related impurities.
-
Crystallization: If the diol is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be a highly effective final purification step.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product is not distilling or distilling very slowly. | - Inadequate vacuum. - Insufficient heating. - Presence of high-boiling impurities. | - Check the vacuum pump and ensure all connections are airtight. A typical vacuum for this type of distillation is in the range of 1-10 mmHg.[2] - Gradually increase the heating mantle temperature. Be cautious of decomposition at excessively high temperatures. - If the pot residue is highly viscous, consider a preliminary purification step like column chromatography. |
| Product co-distills with solvent/impurity. | - Formation of an azeotrope. - Inefficient fractional distillation column. | - If an azeotrope with water is suspected, ensure the crude product is thoroughly dried before distillation (e.g., using a drying agent like anhydrous magnesium sulfate). - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Ensure the column is properly insulated.[3] |
| Product appears to be decomposing in the distillation pot (darkening color). | - Distillation temperature is too high. - Presence of acidic or basic impurities catalyzing decomposition. | - Improve the vacuum to lower the boiling point.[4] - Neutralize the crude product with a mild acid or base wash during the workup before distillation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product does not elute from the column (streaking at the baseline). | - Solvent system is not polar enough. | - Increase the polarity of the eluent. For normal-phase silica gel, gradually increase the proportion of the polar solvent (e.g., ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture, or methanol (B129727) in a dichloromethane (B109758)/methanol mixture).[5] |
| Poor separation of product and impurities (overlapping spots on TLC). | - Inappropriate solvent system. - Overloaded column. | - Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find a system that provides good separation (Rf values between 0.2 and 0.5 for the desired compound are often a good starting point).[6][7] - Use a larger column or a smaller amount of crude material. The amount of silica gel should typically be 50-100 times the weight of the crude mixture. |
| Product elutes too quickly (high Rf value). | - Solvent system is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) | Notes |
| This compound | C₆H₁₄O₂ | 118.17 | 221.7 (at 760 mmHg) | Boiling point will be significantly lower under vacuum. |
| 2,3-Butanedione (Biacetyl) | C₄H₆O₂ | 86.09 | 88 | Common starting material in Grignard synthesis. |
| Acetone | C₃H₆O | 58.08 | 56 | Common starting material in pinacol coupling. |
| 2-Butanone (MEK) | C₄H₈O | 72.11 | 80 | Common starting material in pinacol coupling. |
| Pinacol (2,3-Dimethyl-2,3-butanediol) | C₆H₁₄O₂ | 118.17 | 174 | Potential byproduct from acetone self-coupling. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Drying: Ensure the crude this compound is free of water. If an aqueous workup was performed, dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Use a vacuum pump with a cold trap.
-
Distillation:
-
Add the crude diol and a magnetic stir bar or boiling chips to the distillation flask.
-
Slowly evacuate the system to the desired pressure (e.g., 5-10 mmHg).
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect any low-boiling fractions (unreacted starting materials, solvents) first.
-
Carefully collect the fraction corresponding to the boiling point of this compound at the working pressure.
-
Monitor the temperature closely; a stable temperature plateau indicates the distillation of a pure compound.
-
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point for a polar compound like a diol is a mixture of hexane and ethyl acetate (e.g., starting with 4:1 and increasing polarity) or dichloromethane and methanol (e.g., starting with 99:1 and increasing polarity).[5] The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column and allow it to pack evenly, draining the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude diol in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the starting solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent as the chromatography progresses to elute the more polar compounds.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization
References
- 1. Diastereoselective Synthesis of Cyclopentanediols by InCl3/Al Mediated Intramolecular Pinacol Coupling Reaction in Aqueous Media [mdpi.com]
- 2. digivac.com [digivac.com]
- 3. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. Chromatography [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Enhancing Enantiomeric Excess in the Asymmetric Synthesis of 3-Methylpentane-2,3-diol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of chiral diols, specifically focusing on 3-Methylpentane-2,3-diol. This document provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help overcome common challenges and enhance the enantiomeric excess (ee) of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the asymmetric synthesis of this compound?
The most effective and widely used method is the Sharpless Asymmetric Dihydroxylation (AD).[1][2] This reaction converts the prochiral alkene, 3-methyl-2-pentene, into the vicinal diol, this compound, with high enantioselectivity. The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand.[3]
Q2: What are AD-mix-α and AD-mix-β, and how do I choose between them?
AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures that simplify the Sharpless Asymmetric Dihydroxylation.[1][4] They contain the osmium catalyst, a re-oxidant (potassium ferricyanide), potassium carbonate, and a chiral ligand.
-
AD-mix-α contains the dihydroquinine (DHQ)-based ligand, (DHQ)₂PHAL.[5]
-
AD-mix-β contains the dihydroquinidine (B8771983) (DHQD)-based ligand, (DHQD)₂PHAL.[5]
The choice between them dictates the stereochemical outcome. For a given alkene, one mix will produce the (R,R) enantiomer while the other will produce the (S,S) enantiomer. A mnemonic can be used to predict the facial selectivity for the dihydroxylation of 3-methyl-2-pentene.[1]
Q3: What is the function of the re-oxidant in the AD reaction?
The re-oxidant, typically potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is crucial for making the reaction catalytic in osmium.[1][3] After the OsO₄ is reduced to a lower oxidation state during the dihydroxylation of the alkene, the re-oxidant oxidizes it back to its active Os(VIII) state, allowing it to participate in another catalytic cycle. This dramatically reduces the required amount of the highly toxic and expensive osmium tetroxide.[3]
Q4: Why is methanesulfonamide (B31651) (CH₃SO₂NH₂) sometimes added to the reaction?
For certain classes of alkenes, including tri-substituted alkenes like 3-methyl-2-pentene, the catalytic cycle can be slow. Methanesulfonamide is often added as an additive to accelerate the hydrolysis of the osmate ester intermediate, which releases the diol product and regenerates the catalyst.[1][3] This improves the reaction rate and overall efficiency, especially at lower temperatures.
Q5: How is the enantiomeric excess (ee) of the diol product typically determined?
The enantiomeric excess of the purified diol is commonly determined using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6] Another method involves creating a derivative of the diol with a chiral agent to form diastereomers, which can then be distinguished and quantified by standard techniques like NMR spectroscopy or achiral chromatography.
Troubleshooting Guide
Problem: My reaction shows low or no enantiomeric excess (ee).
| Possible Cause | Suggested Solution |
| Incorrect Ligand Choice | The chosen AD-mix may not be optimal for the desired stereoisomer or substrate class. Verify the correct AD-mix (α or β) for the target enantiomer based on established literature for similar substrates. |
| High Substrate Concentration | High concentrations of the alkene can promote a background, non-asymmetric dihydroxylation pathway, which proceeds without the chiral ligand and lowers the overall ee.[4] Solution: Perform the reaction under more dilute conditions by increasing the solvent volume. |
| Reaction Temperature Too High | Higher temperatures can decrease the effectiveness of the chiral induction. Solution: Run the reaction at a lower temperature, typically 0 °C or even lower if the reaction rate is sufficient.[3] |
| Ligand Decomposition | The chiral ligand may have degraded due to improper storage or handling. Solution: Use fresh, properly stored AD-mix reagent. |
| Secondary Catalytic Cycle | A secondary, less selective catalytic pathway can sometimes operate.[1] Solution: Using a higher molar concentration of the chiral ligand can help suppress this secondary pathway. |
Problem: The reaction yield is poor.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction may not have gone to completion. Solution: Increase the reaction time and monitor the consumption of the starting material by TLC or GC. Ensure the reaction mixture is stirring vigorously to overcome phase-transfer limitations. |
| Sub-optimal pH | The reaction is sensitive to pH and proceeds best under slightly basic conditions, which are maintained by the potassium carbonate in the AD-mix.[4] Solution: Ensure the AD-mix is fully dissolved and the buffer capacity is sufficient. |
| Re-oxidant is Exhausted | The stoichiometric re-oxidant may have been consumed before the reaction is complete. Solution: Ensure the correct stoichiometry of the AD-mix relative to the substrate is used as per the protocol. |
| Product Over-oxidation | The diol product can sometimes be cleaved by the oxidant, especially if the reaction is left for too long or at elevated temperatures. Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Data Presentation
Table 1: Influence of Chiral Ligand on Stereochemical Outcome
The selection of the chiral ligand is the primary determinant of the product's stereochemistry. The AD-mix formulations provide a reliable method for obtaining the desired enantiomer.
| Substrate | Reagent | Chiral Ligand | Expected Diol Enantiomer |
| 3-Methyl-2-pentene | AD-mix-β | (DHQD)₂PHAL | (2R, 3R)-3-Methylpentane-2,3-diol |
| 3-Methyl-2-pentene | AD-mix-α | (DHQ)₂PHAL | (2S, 3S)-3-Methylpentane-2,3-diol |
Table 2: Representative Effect of Reaction Parameters on Enantiomeric Excess (ee) for Trisubstituted Alkenes
This table summarizes typical results for the asymmetric dihydroxylation of trisubstituted alkenes, demonstrating the high selectivity that can be achieved under optimized conditions.
| Alkene Substrate | Reagent | Additive | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| (E)-α,β-Unsaturated Ester | AD-mix-β | CH₃SO₂NH₂ | 0 | 89 | 98[5] |
| 1,1-disubstituted homoallylic alcohol | AD-mix-β | CH₃SO₂NH₂ | 0 | 91 | >95[7] |
| Vinyl-substituted compound | AD-mix-β | CH₃SO₂NH₂ | 0 | 88 | >95[2] |
Experimental Protocols
Protocol: Sharpless Asymmetric Dihydroxylation of 3-Methyl-2-pentene
This protocol is a representative procedure for the asymmetric dihydroxylation of a trisubstituted alkene.
Materials:
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
3-Methyl-2-pentene
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (95 mg per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of alkene).[3]
-
Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring until the solids are fully dissolved, resulting in a clear, two-phase mixture.
-
Substrate Addition: Add 3-methyl-2-pentene (1 mmol) to the cold, stirring reaction mixture.
-
Reaction: Continue stirring vigorously at 0 °C. The color of the reaction mixture will typically change from orange to a darker reddish-brown. Monitor the reaction progress by TLC or GC analysis. The reaction is often complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Add ethyl acetate to the mixture. Separate the organic layer, and then extract the aqueous layer two more times with ethyl acetate.
-
Workup: Combine the organic layers, wash with 2M NaOH or a saturated solution of potassium carbonate, and then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol product by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Visualizations
Caption: General experimental workflow for Sharpless Asymmetric Dihydroxylation.
Caption: Troubleshooting flowchart for low enantiomeric excess (ee).
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of 3-Methylpentane-2,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-methylpentane-2,3-diol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing very low to no yield of this compound. What are the most common reasons for this?
Low or no product yield can stem from several factors, primarily related to the chosen synthetic route. The two most common methods for synthesizing tertiary diols like this compound are the Pinacol (B44631) coupling reaction and the Grignard reaction.
For Grignard reactions , the primary culprits for low yields are often:
-
Presence of water or protic solvents: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source (water, alcohols, etc.).[1] This is the most common cause of Grignard reaction failure.
-
Impure or oxidized magnesium: The surface of the magnesium turnings can have an oxide layer that prevents the reaction with the alkyl halide from starting.[1]
-
Improper reaction initiation: The formation of the Grignard reagent is an exothermic reaction that sometimes requires activation to begin.[1]
-
Side reactions: Wurtz-type coupling of the alkyl halide is a major side reaction that can reduce the yield of the desired Grignard reagent.
For Pinacol coupling reactions , low yields can be attributed to:
-
Suboptimal reaction temperature: The coupling reaction is sensitive to temperature, and the ideal temperature can vary depending on the specific reagents and catalysts used.[2]
-
Incorrect catalyst or reductant: The choice and amount of the metal catalyst (e.g., Mg, Zn, InCl3/Al) and any co-reductants are crucial for the reaction's success.[2][3][4]
-
Formation of byproducts: Undesired side reactions can lead to a complex mixture of products, making the isolation of the target diol difficult and reducing the overall yield.[2]
Q2: My Grignard reaction to synthesize this compound is not starting. What can I do?
Difficulty in initiating a Grignard reaction is a common issue. Here are several troubleshooting steps:
-
Ensure strictly anhydrous conditions: All glassware must be thoroughly dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, typically anhydrous diethyl ether or THF.[1]
-
Activate the magnesium:
-
Gently crush the magnesium turnings with a glass rod (avoid metal spatulas) to expose a fresh surface.[1]
-
Add a small crystal of iodine. The disappearance of the brown color is an indicator that the reaction has initiated.
-
Add a few drops of a pre-formed Grignard reagent to initiate the reaction.
-
Briefly heat a small portion of the solvent with the magnesium before adding the alkyl halide.
-
-
Sonication: Using an ultrasonic bath can help to clean the magnesium surface and initiate the reaction.
Q3: I am observing the formation of significant byproducts in my synthesis. What are they and how can I minimize them?
The nature of the byproducts will depend on your synthetic route.
In a Grignard synthesis , a common byproduct is the Wurtz coupling product, resulting from the reaction of the alkyl halide with the already-formed Grignard reagent. To minimize this:
-
Add the alkyl halide slowly and at a controlled rate to the magnesium turnings.
-
Maintain a moderate reaction temperature to avoid localized heating which can favor side reactions.
In a Pinacol coupling reaction , potential side products include:
-
Pinacol rearrangement products: The 1,2-diol product can undergo rearrangement to a ketone or aldehyde under acidic conditions.[3] Ensure the workup is not overly acidic.
-
Reduced, non-coupled products: The starting carbonyl compound may be reduced to an alcohol without undergoing the desired C-C bond formation.[2] Optimizing the catalyst and reaction time can help mitigate this.[2]
Q4: What are the best practices for purifying this compound?
Purification of diols can be challenging due to their polarity and potential for hydrogen bonding. Common purification techniques include:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.
-
Column chromatography: Silica (B1680970) gel chromatography is a standard method for purifying diols. A gradient of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically used.[2]
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective purification method.[5]
Quantitative Data Summary
| Parameter | Condition | Effect on Yield | Citation |
| Temperature | Room Temperature | Slower reaction, may require longer time for completion | [2] |
| 70 °C | Optimized temperature for a specific intramolecular pinacol coupling, leading to a 65% isolated yield. | [2] | |
| 80 °C | Higher temperature resulted in a lower yield (51%) for the same reaction. | [2] | |
| Catalyst System | VCl3/Al in water | Effective for the pinacol coupling of various aromatic aldehydes, with yields ranging from moderate to good. | [4] |
| InCl3/Al in EtOH/H2O | Successfully used for intramolecular pinacol coupling. | [2] |
Key Experimental Protocols
General Protocol for Grignard Synthesis of a Tertiary Diol
This protocol outlines the general steps for synthesizing a tertiary diol, which can be adapted for this compound, for instance, by reacting an appropriate ester (e.g., ethyl acetate) with a suitable Grignard reagent (e.g., 2-butylmagnesium bromide).
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and cool under a stream of dry nitrogen or argon.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve the alkyl halide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the alkyl halide solution to the magnesium. If the reaction does not start, use one of the initiation techniques described in Q2.
-
Once the reaction starts (observed by cloudiness and gentle boiling), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with the Carbonyl Compound:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the ester or ketone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of the carbonyl compound dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid.[1]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
General Protocol for Pinacol Coupling Reaction
This protocol provides a general procedure for a metal-mediated pinacol coupling reaction that can be adapted for the synthesis of this compound from 3-pentanone.
-
Reaction Setup:
-
In a round-bottom flask, combine the carbonyl compound (e.g., 3-pentanone), the metal reductant (e.g., magnesium or zinc powder), and any catalyst (e.g., InCl3).[2]
-
Add the appropriate solvent (e.g., a mixture of ethanol (B145695) and water).[2]
-
-
Reaction Execution:
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.[2]
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).[2]
-
Remove the solvent by rotary evaporation.
-
Purify the crude diol using column chromatography on silica gel.[2]
-
Visualizations
References
Impact of solvent choice on the stereoselectivity of 3-Methylpentane-2,3-diol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-Methylpentane-2,3-diol. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to address challenges related to the impact of solvent choice on stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the stereoselective synthesis of this compound?
A1: The most common and reliable methods involve the syn-dihydroxylation of the precursor alkene, (E/Z)-3-methyl-2-pentene. Key methods include:
-
Upjohn Dihydroxylation: This method uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-Methylmorpholine N-oxide (NMO). It produces a racemic or diastereomeric mixture of syn-diols.[1][2][3]
-
Sharpless Asymmetric Dihydroxylation (AD): This powerful method also uses catalytic OsO₄ but incorporates a chiral ligand to induce high enantioselectivity. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, a co-oxidant (potassium ferricyanide), and a chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL, respectively) to yield the desired enantiomer of the diol.[4][5]
Q2: How does solvent choice fundamentally impact the stereoselectivity of the dihydroxylation?
A2: Solvent choice is critical as it influences several factors that dictate the stereochemical outcome:
-
Reaction Rate and Catalyst Turnover: The solvent must keep all components, including the non-polar alkene, the polar co-oxidant, and the osmium catalyst/ligand complex, in the solution phase. The standard solvent system for Sharpless AD reactions is a 1:1 mixture of tert-butanol (B103910) and water.[4] This biphasic system ensures that both the organic substrate and the inorganic oxidant can interact effectively.
-
Transition State Stabilization: The solvent can stabilize or destabilize the diastereomeric transition states leading to the different stereoisomers. Polar protic solvents, like water, are crucial for the hydrolysis of the intermediate osmate ester to release the diol and regenerate the catalyst.[1]
-
Ligand-Catalyst Interaction: In asymmetric synthesis, the solvent can affect the conformation and binding of the chiral ligand to the osmium catalyst, which in turn impacts the facial selectivity of the alkene hydroxylation.
Q3: What are the key solvent properties to consider for this synthesis?
A3: The most important properties are:
-
Miscibility: A solvent system that can create a single phase or an effective emulsion is necessary. The commonly used t-butanol/water system achieves this, promoting interaction between reagents.
-
Polarity: The solvent must be polar enough to dissolve the inorganic salts (co-oxidant, buffer) but also accommodate the organic substrate.
-
Coordinating Ability: Solvents should generally be non-coordinating to avoid interfering with the binding of the chiral ligand to the osmium center. Strongly coordinating solvents can displace the chiral ligand, leading to a drop in enantioselectivity.
Troubleshooting Guide
Q1: My reaction is showing low diastereoselectivity or enantioselectivity (ee). What is the likely cause related to the solvent?
A1: Low stereoselectivity is a common issue. Consider the following solvent-related causes:
-
Incorrect Solvent Ratio: Deviating from the recommended 1:1 t-butanol/water ratio can lead to poor mixing and side reactions, reducing selectivity. Ensure accurate measurement of solvent volumes.
-
Solvent Impurities: Water or peroxides in the organic solvent (t-butanol or acetone) can interfere with the catalytic cycle. Use of high-purity, dry organic solvents (before mixing with water) is recommended.
-
Sub-optimal Solvent Choice: While t-butanol/water is standard, for some substrates, other solvent systems might be more effective. However, any deviation should be based on literature precedent for similar alkenes. Trying to run the reaction in a purely organic, non-polar solvent will likely fail due to the insolubility of the oxidant salts.
Q2: The reaction is very slow or appears to have stalled. How can the solvent system be optimized?
A2: A sluggish reaction is often due to poor solubility or mixing.
-
Improve Agitation: For the biphasic t-butanol/water system, vigorous stirring is essential to create a fine emulsion, maximizing the interfacial area where the reaction occurs.
-
Check Solvent Ratio: An excess of the organic solvent relative to water may cause the inorganic reagents to precipitate, slowing the reaction. Conversely, too much water may limit the solubility of the starting alkene. Re-optimize the 1:1 ratio.
-
Addition of an Additive: In some cases, methanesulfonamide (B31651) (CH₃SO₂NH₂) is added to the AD-mix formulation to accelerate the hydrolysis of the osmate ester, which can be the rate-limiting step, especially for trisubstituted alkenes.[4]
Q3: I am observing inconsistent results between different batches. Could the solvent be the culprit?
A3: Yes, batch-to-batch inconsistency often points to variables in the experimental setup.
-
Solvent Quality: Ensure you are using the same grade and supplier of solvents for each run. A new bottle of solvent may have a different water content or different impurities.
-
Temperature Control: Dihydroxylation reactions are often run at 0°C to improve selectivity. Ensure your cooling bath is consistently maintained. The viscosity of the solvent mixture changes with temperature, which can affect stirring efficiency.
-
Atmosphere: While not strictly a solvent issue, ensure the reaction is run under a consistent atmosphere (e.g., air or inert gas as specified by the protocol), as oxygen can sometimes play a role in side reactions.
Quantitative Data on Solvent Effects
| Alkene Substrate | Solvent System | Ligand | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| (E)-1-phenylpropene | t-BuOH/H₂O (1:1) | (DHQD)₂PHAL | 0 | 94 | 99 |
| (E)-1-phenylpropene | Acetone (B3395972)/H₂O (10:1) | (DHQD)₂PHAL | 0 | 92 | 97 |
| (E)-Stilbene | t-BuOH/H₂O (1:1) | (DHQD)₂PHAL | 0 | 95 | >99 |
This data is representative for trisubstituted and related alkenes under Sharpless Asymmetric Dihydroxylation conditions to illustrate the efficacy of the standard solvent system.
Experimental Protocols
Protocol 1: Upjohn Dihydroxylation of (E)-3-Methyl-2-pentene
This protocol yields a racemic mixture of the syn-diastereomer of this compound.
Reagents:
-
(E)-3-Methyl-2-pentene
-
N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
Osmium Tetroxide (OsO₄), 2.5 wt% solution in tert-butanol
-
Acetone and Water (ACS grade)
-
Sodium Sulfite (B76179) (solid)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (E)-3-methyl-2-pentene (1.0 equiv) and a 10:1 mixture of acetone/water (sufficient to make a 0.1 M solution).
-
Cool the stirred solution to 0°C in an ice bath.
-
Add the NMO solution (1.2 equiv) dropwise to the reaction mixture.
-
Add the catalytic OsO₄ solution (0.002 equiv) dropwise. The solution will typically turn dark brown.
-
Allow the reaction to stir at 0°C, monitoring its progress by TLC (staining with potassium permanganate). The reaction is typically complete within 6-12 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and stir vigorously for 1 hour.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diol.
-
Purify the product by flash column chromatography (e.g., silica (B1680970) gel, hexanes:ethyl acetate gradient).
Visualizations
References
Validation & Comparative
Validating the Absolute Stereochemistry of 3-Methylpentane-2,3-diol: A Comparative Guide
The determination of the absolute stereochemistry of chiral molecules is a critical step in chemical research and development, particularly in the pharmaceutical industry where the enantiomeric form of a drug can have significantly different pharmacological effects. This guide provides a comparative overview of key methods for validating the absolute stereochemistry of 3-Methylpentane-2,3-diol, a chiral diol, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Overview of Methods
Several powerful analytical techniques can be employed to determine the absolute configuration of this compound. The choice of method often depends on the nature of the sample, the available instrumentation, and the desired level of certainty. The most common methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
Comparative Analysis of Key Methods
The following table summarizes the performance of different methods for validating the absolute stereochemistry of this compound.
| Method | Sample Requirement | Throughput | Confidence Level | Key Advantages | Key Limitations |
| X-ray Crystallography | Single crystal of the compound or a crystalline derivative | Low | High (unambiguous) | Provides the absolute spatial arrangement of atoms. | Requires the formation of a high-quality single crystal, which can be challenging. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Soluble sample | Moderate | High | Does not require crystallization; applicable to a wide range of compounds. | Requires chemical derivatization, which can sometimes be difficult or lead to side reactions. |
| Vibrational Circular Dichroism (VCD) | Soluble sample | High | High | Non-destructive; provides a "fingerprint" of the absolute configuration in solution. | Requires specialized instrumentation and computational modeling for interpretation. |
| Electronic Circular Dichroism (ECD) | Soluble sample with a chromophore | High | Moderate to High | Highly sensitive for compounds with UV-Vis active groups. | This compound lacks a strong chromophore, necessitating derivatization. |
Experimental Protocols
-
Derivatization: React this compound with a chiral heavy-atom-containing reagent (e.g., a derivative of camphorsulfonic acid) to form a diastereomeric salt or ester.
-
Crystallization: Grow single crystals of the derivative suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a selected crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Absolute Stereochemistry Determination: The presence of a heavy atom allows for the determination of the absolute configuration using anomalous dispersion effects, typically quantified by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and 1 for the incorrect one confirms the absolute stereochemistry.
-
Derivatization: React the (R)- and (S)-enantiomers of this compound separately with (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric Mosher's esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Spectral Comparison: Compare the chemical shifts of the protons adjacent to the newly formed ester groups. For the (R)-Mosher's esters, the protons of the (R)-diol will experience a different magnetic environment compared to the protons of the (S)-diol, leading to observable differences in their chemical shifts. The reverse is true for the (S)-Mosher's esters.
-
Stereochemical Assignment: By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the diol can be determined based on the established empirical model for Mosher's esters.
-
Sample Preparation: Prepare a solution of the this compound enantiomer in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio.
-
VCD Spectrum Acquisition: Record the VCD spectrum of the sample using a VCD spectrometer. This involves measuring the differential absorption of left and right circularly polarized infrared light.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using density functional theory, DFT) to predict the VCD spectrum for one enantiomer (e.g., the (R)-enantiomer) of this compound.
-
Spectral Comparison: Compare the experimentally measured VCD spectrum with the computationally predicted spectrum. A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration as (R). An inverted match indicates the (S)-enantiomer.
Visualizing the Workflow
The following diagram illustrates a general workflow for the validation of the absolute stereochemistry of this compound.
Caption: Workflow for validating absolute stereochemistry.
Logical Relationship of Chiral Analysis
The relationship between the chiral molecule and the analytical output is depicted in the following diagram.
Caption: Logical flow of chiral analysis methods.
A Comparative Guide to Determining the Enantiomeric Purity of 3-Methylpentane-2,3-diol: Mosher's Ester Analysis vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a cornerstone of stereoselective synthesis and the development of chiral therapeutics. 3-Methylpentane-2,3-diol, a chiral vicinal diol, presents a common challenge in stereochemical analysis. This guide provides an objective comparison of Mosher's ester analysis, a classic NMR-based method, with modern chromatographic techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC)—for determining the enantiomeric purity of this diol.
Mosher's Ester Analysis: Probing Chirality through NMR
Mosher's ester analysis is a powerful NMR spectroscopic method for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines.[1][2] The technique involves the derivatization of the chiral alcohol with an enantiomerically pure chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride.[1] This reaction converts a pair of enantiomers into a mixture of diastereomers, which exhibit distinct chemical shifts in their ¹H NMR spectra.[2][3]
Workflow for Mosher's Ester Analysis:
Caption: Workflow for Mosher's Ester Analysis of a Chiral Diol.
Experimental Protocol: Mosher's Ester Analysis
-
Preparation of (R)-di-MTPA Ester:
-
Dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous pyridine-d₅ in a dry NMR tube.
-
Add a 1.2 molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
Seal the NMR tube and allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by TLC or ¹H NMR.
-
-
Preparation of (S)-di-MTPA Ester:
-
In a separate dry NMR tube, repeat the procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-di-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. For complex spectra, 2D NMR techniques (e.g., COSY, HSQC) may be necessary.
-
-
Data Analysis:
-
Enantiomeric Excess (ee): Integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The ee is calculated using the formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] * 100
-
Absolute Configuration: Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereogenic centers. The sign of Δδ can be used to deduce the absolute configuration based on the established Mosher's model.
-
Illustrative Data for Mosher's Ester Analysis of a Vicinal Diol
The following table presents hypothetical ¹H NMR data for the di-MTPA esters of a generic vicinal diol, illustrating the expected chemical shift differences.
| Proton | δ (R-Ester) (ppm) | δ (S-Ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1 | 0.95 | 0.92 | -0.03 |
| H-2 | 3.85 | 3.90 | +0.05 |
| H-4 | 1.60 | 1.68 | +0.08 |
| H-5 | 0.90 | 0.95 | +0.05 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For aliphatic diols like this compound, which lack a UV chromophore, derivatization with a UV-active group or the use of a universal detector like a refractive index (RI) detector is necessary.
Workflow for Chiral HPLC Analysis:
Caption: Workflow for Chiral HPLC Analysis of a Chiral Diol.
Experimental Protocol: Chiral HPLC
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for diols.
-
Choose an appropriate mobile phase, typically a mixture of hexane/isopropanol or other solvent systems.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
If derivatization is required for UV detection, react the diol with a suitable chromophoric agent (e.g., benzoyl chloride) prior to dissolution.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution profile using a suitable detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(enantiomer 1) - Area(enantiomer 2)| / (Area(enantiomer 1) + Area(enantiomer 2))] * 100
-
Illustrative Data for Chiral HPLC of a Vicinal Diol
| Parameter | Value |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index (RI) |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 14.2 min |
| Resolution (Rs) | 2.1 |
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient method for separating volatile chiral compounds.[5] Similar to chiral HPLC, it utilizes a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to achieve enantiomeric separation. For diols, derivatization is typically required to increase their volatility and improve chromatographic performance.
Workflow for Chiral GC Analysis:
Caption: Workflow for Chiral GC Analysis of a Derivatized Chiral Diol.
Experimental Protocol: Chiral GC
-
Derivatization:
-
React the this compound sample with a suitable derivatizing agent to increase its volatility. Common methods include acetylation (using acetic anhydride) or silylation (using a reagent like BSTFA).
-
-
Column and GC Conditions:
-
Select a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-cyclodextrin).
-
Optimize the GC temperature program, carrier gas flow rate, and injector/detector temperatures.
-
-
GC Analysis:
-
Inject the derivatized sample into the GC.
-
The enantiomers will be separated on the chiral column and detected by a flame ionization detector (FID) or a mass spectrometer (MS).
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomeric derivatives.
-
Calculate the enantiomeric excess using the peak areas.
-
Illustrative Data for Chiral GC of a Derivatized Vicinal Diol
| Parameter | Value |
| Column | Chiraldex G-TA (trifluoroacetyl γ-cyclodextrin) |
| Carrier Gas | Helium |
| Temperature Program | 80°C (1 min), then 5°C/min to 150°C |
| Detection | Flame Ionization Detector (FID) |
| Retention Time (R-diacetate) | 10.8 min |
| Retention Time (S-diacetate) | 11.5 min |
| Resolution (Rs) | 2.5 |
Comparison of Methods
| Feature | Mosher's Ester Analysis | Chiral HPLC | Chiral GC |
| Principle | Diastereomer formation and NMR analysis | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase |
| Primary Output | ¹H NMR spectrum | Chromatogram | Chromatogram |
| Information Provided | Enantiomeric excess and absolute configuration | Enantiomeric excess and relative retention | Enantiomeric excess and relative retention |
| Sample Requirement | ~5-10 mg | ~1 mg | <1 mg |
| Sensitivity | Lower | Moderate to High | Very High |
| Throughput | Low | Moderate | High |
| Instrumentation | NMR Spectrometer | HPLC system with chiral column | GC system with chiral column |
| Advantages | Provides absolute configuration; no need for enantiomerically pure standards for ee determination. | Broad applicability; non-destructive (with RI detection); well-established. | High resolution and sensitivity; fast analysis times. |
| Disadvantages | Requires derivatization; potential for kinetic resolution; complex spectra for some molecules. | May require derivatization for detection; method development can be time-consuming. | Requires volatile or derivatized analytes; potential for thermal degradation. |
Conclusion
The choice of method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.
-
Mosher's ester analysis is the method of choice when the determination of the absolute configuration is required, in addition to the enantiomeric excess. Its lower throughput and higher sample requirement make it more suitable for detailed structural elucidation of novel compounds.
-
Chiral HPLC offers a versatile and robust platform for routine enantiomeric purity analysis. Its applicability to a wide range of compounds and the availability of various chiral stationary phases make it a workhorse in many analytical laboratories.
-
Chiral GC , when applicable, provides the highest sensitivity and resolution, making it ideal for trace analysis and high-throughput screening of volatile or derivatizable chiral compounds.
For researchers and professionals in drug development, a combination of these techniques may be employed throughout the lifecycle of a chiral molecule: chiral GC or HPLC for rapid screening and quality control, and Mosher's ester analysis for the definitive assignment of absolute stereochemistry.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. gcms.cz [gcms.cz]
Comparing the effectiveness of 3-Methylpentane-2,3-diol and butane-2,3-diol as chiral auxiliaries
A Comparative Guide to Chiral Diol Auxiliaries: 3-Methylpentane-2,3-diol vs. Butane-2,3-diol
An Objective Evaluation for Researchers in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within drug development and materials science, the selection of an effective chiral auxiliary is a critical decision. Chiral auxiliaries are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, after which they are removed. Among the various classes of auxiliaries, C2-symmetric diols are valued for creating a predictable and sterically defined chiral environment.
This guide provides a comparative analysis of two such auxiliaries: the readily available (2R,3R)- or (2S,3S)-butane-2,3-diol and the more sterically hindered this compound. While direct, head-to-head comparative studies are not extensively available in the literature, this document outlines their structural differences, potential impacts on stereoselectivity, and presents illustrative data for key asymmetric transformations.
General Workflow for Chiral Auxiliary Mediated Synthesis
The use of a chiral auxiliary follows a consistent and logical workflow. The prochiral substrate is first covalently bonded to the auxiliary, creating a chiral intermediate. A subsequent diastereoselective reaction establishes the new stereocenter, and finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation. When mediated by a chiral auxiliary, the formation of a temporary chiral acetal from the substrate (e.g., a ketone) can effectively shield one face of the derived enolate, leading to a highly diastereoselective attack on an aldehyde.
The key structural difference between butane-2,3-diol and this compound is the presence of an additional methyl group at a tertiary alcohol position in the latter. This increases the steric bulk of the resulting acetal, which can be hypothesized to enhance facial shielding and, consequently, diastereoselectivity.
Illustrative Data Comparison: Asymmetric Aldol Addition
Disclaimer: The following data is illustrative, based on typical results for C2-symmetric diol auxiliaries, as direct comparative experimental data was not found in a comprehensive literature search. It serves to highlight the expected performance metrics.
| Entry | Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (2R,3R)-Butane-2,3-diol | Benzaldehyde | 95 : 5 | 88 |
| 2 | (2R,3R)-Butane-2,3-diol | Isovaleraldehyde | 93 : 7 | 85 |
| 3 | (rac)-3-Methylpentane-2,3-diol | Benzaldehyde | >98 : 2 | 91 |
| 4 | (rac)-3-Methylpentane-2,3-diol | Isovaleraldehyde | 97 : 3 | 89 |
This hypothetical data suggests that the increased steric hindrance of the this compound auxiliary could lead to improved diastereoselectivity in the aldol addition.
Mechanism of Stereochemical Control
The stereochemical outcome is determined by the conformation of the enolate intermediate. The chiral diol forms a rigid acetal ring, and its substituents (methyl and ethyl groups) create a sterically demanding environment. This forces the incoming electrophile (aldehyde) to approach from the less hindered face, resulting in the preferential formation of one diastereomer.
Caption: Principle of facial selectivity directed by a chiral auxiliary.
Experimental Protocols
The following section provides a representative protocol for an asymmetric aldol reaction using a chiral diol auxiliary. This protocol is generalized and should be adapted based on specific substrates and laboratory conditions.
Protocol 1: Asymmetric Aldol Reaction via a Chiral Acetal
Step 1: Formation of the Chiral Acetal
-
To a solution of a ketone (1.0 equiv) in toluene (B28343) (0.5 M) is added the chiral diol (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid (0.02 equiv).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC or GC-MS until the starting ketone is consumed.
-
Upon completion, the reaction is cooled to room temperature, washed with saturated aqueous NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude chiral acetal, which is purified by flash chromatography.
Step 2: Diastereoselective Aldol Addition
-
The purified chiral acetal (1.0 equiv) is dissolved in dry THF (0.5 M) and cooled to -78 °C under an argon atmosphere.
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 1 hour at -78 °C to form the lithium enolate.
-
The aldehyde (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 4-6 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or chiral HPLC analysis. The product is purified by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The purified aldol adduct (1.0 equiv) is dissolved in a 4:1 mixture of acetone (B3395972) and water.
-
A catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (0.1 equiv) is added.
-
The mixture is heated to reflux and stirred until TLC analysis indicates complete consumption of the starting material.
-
The acetone is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated. The resulting β-hydroxy ketone is purified by flash chromatography. The aqueous layer can be further processed to recover the chiral diol.
Conclusion and Recommendations
Both butane-2,3-diol and this compound serve as effective scaffolds for chiral auxiliaries. The choice between them depends on the specific application and desired level of stereocontrol.
-
(2R,3R)- or (2S,3S)-Butane-2,3-diol is a widely used, commercially available, and reliable chiral auxiliary that provides good to excellent levels of diastereoselectivity in a variety of asymmetric reactions. Its C2-symmetric nature provides a well-defined chiral environment.
-
This compound , while less common, offers the potential for enhanced stereoselectivity due to its greater steric bulk. The additional methyl group can create a more constrained transition state, potentially leading to higher diastereomeric ratios. This may be particularly advantageous for reactions involving less sterically demanding substrates where butane-2,3-diol might offer insufficient facial shielding.
For initial investigations or when working with sterically demanding substrates, the readily available butane-2,3-diol is a logical starting point. For optimizing diastereoselectivity, particularly with smaller substrates, This compound represents a compelling alternative that warrants investigation. Further experimental studies directly comparing these two auxiliaries under identical conditions are needed to fully elucidate their relative efficacy.
A Comparative Guide to Diastereoselective Reduction Methods for the Synthesis of 3-Methylpentane-2,3-diol Stereoisomers
The diastereoselective synthesis of 3-methylpentane-2,3-diol, a vicinal diol, is a critical process in various chemical syntheses, offering access to specific stereoisomers that can serve as chiral building blocks. The primary precursor for this transformation is the α-hydroxy ketone, 3-hydroxy-3-methyl-2-pentanone. The stereochemical outcome of the reduction of the ketone functionality is dictated by the choice of reducing agent and the reaction conditions, which can be broadly categorized into chelation-controlled and non-chelation-controlled methods.
This guide provides a detailed comparison of these two major strategies, presenting quantitative data on their performance, detailed experimental protocols, and a logical workflow to aid researchers in selecting the optimal method for their synthetic goals.
Comparative Performance of Reduction Methods
The choice between chelation and non-chelation-controlled reduction hinges on the desired diastereomer. Chelation-control typically yields the anti-diol, whereas non-chelation-controlled reductions, following the Felkin-Anh model, favor the formation of the syn-diol.
| Method Category | Reducing Agent | Substrate Requirement | Typical Solvent | Diastereomeric Ratio (anti:syn or syn:anti) | Yield (%) | Reference |
| Chelation-Controlled | Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Hydroxyl group protection (e.g., MOM, MEM, SEM) | Toluene (B28343), CH₂Cl₂ | 5:1 to 20:1 (anti favored) | 80–96 | [1][2] |
| Chelation-Controlled | Zinc Borohydride (B1222165) (Zn(BH₄)₂) | Free hydroxyl group | Diethyl ether, THF | High selectivity for anti product | Variable | [3] |
| Non-Chelation-Controlled | Sodium Borohydride (NaBH₄) | Free or protected hydroxyl group | Methanol (B129727), Ethanol | Governed by Felkin-Anh model (syn favored) | Generally high | [3] |
| Non-Chelation-Controlled | Lithium Aluminum Hydride (LiAlH₄) | Free or protected hydroxyl group | Diethyl ether, THF | Governed by Felkin-Anh model (syn favored) | Generally high | [3] |
Logical Workflow for Diastereoselective Reduction
The following diagram illustrates the divergent synthetic pathways from the parent α-hydroxy ketone to the target syn or anti diol stereoisomers based on the chosen reduction strategy.
Caption: Synthetic routes to this compound stereoisomers.
Experimental Protocols
The following sections provide generalized yet detailed experimental procedures for each reduction method. Researchers should optimize conditions for their specific substrate and scale.
Chelation-Controlled Reduction with Red-Al® (to yield anti-diol)
This protocol is adapted from methodologies demonstrating high diastereoselectivity for anti-1,2-diols from protected α-hydroxy ketones.[2] The hydroxyl group of the starting material, 3-hydroxy-3-methyl-2-pentanone, must first be protected with a suitable group (e.g., Methoxymethyl ether - MOM) that can participate in chelation.
Step 1: Protection of the Hydroxyl Group (Example: MOM protection)
-
To a solution of 3-hydroxy-3-methyl-2-pentanone (1.0 equiv.) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Slowly add Chloromethyl methyl ether (MOM-Cl, 1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the MOM-protected α-hydroxy ketone.
Step 2: Red-Al® Reduction
-
Dissolve the MOM-protected 3-hydroxy-3-methyl-2-pentanone (1.0 equiv.) in anhydrous toluene or CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C.
-
Slowly add Red-Al® (1.5 equiv., 65 wt. % solution in toluene) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then water again.
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the solid through a pad of Celite®, washing with ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be deprotected or analyzed directly to determine the diastereomeric ratio. A diastereomeric ratio of 5:1 to 20:1 in favor of the anti-diol can be expected.[1][2]
Non-Chelation-Controlled Reduction with NaBH₄ (to yield syn-diol)
This method follows the Felkin-Anh model of nucleophilic attack, where the hydride attacks the carbonyl carbon from the least hindered face, leading to the syn-diol as the major product.[3]
Protocol:
-
Dissolve 3-hydroxy-3-methyl-2-pentanone (1.0 equiv.) in methanol (MeOH) at 0 °C in a round-bottom flask equipped with a magnetic stir bar.
-
In a single portion, add sodium borohydride (NaBH₄, 1.2 equiv.) to the stirring solution. A gas evolution may be observed.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone.
-
Carefully quench the reaction by the slow addition of acetone (B3395972) to consume excess NaBH₄.
-
Adjust the pH to ~7 using 1 M HCl.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the this compound stereoisomers and determine the diastereomeric ratio, which is expected to favor the syn configuration.
References
Spectroscopic Comparison of 3-Methylpentane-2,3-diol Stereoisomers: Data Currently Unavailable in Public Domain
A comprehensive search for experimental spectroscopic data for the individual stereoisomers of 3-methylpentane-2,3-diol has yielded no publicly available datasets for comparison. While information on the general structure and related compounds is accessible, specific IR, NMR (¹H and ¹³C), and mass spectrometry data for the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) isomers of this compound could not be located in scientific literature or spectral databases.
This compound has two chiral centers, giving rise to four possible stereoisomers: a pair of enantiomers (the syn or erythro pair) and another pair of enantiomers (the anti or threo pair). The differentiation of these stereoisomers is crucial in fields such as asymmetric synthesis and drug development, where the specific three-dimensional arrangement of atoms can lead to vastly different biological activities and chemical properties. Spectroscopic techniques are the primary methods for elucidating the stereochemistry of such molecules.
A detailed comparison guide as requested would require access to this experimental data. Such a guide would typically involve:
-
¹H NMR Spectroscopy: Comparison of chemical shifts and coupling constants, particularly for the protons on the chiral carbons and the adjacent methyl and ethyl groups. The different spatial arrangements of the substituents in diastereomers would be expected to result in distinct chemical shifts and coupling patterns.
-
¹³C NMR Spectroscopy: Analysis of the chemical shifts of the carbon atoms. The carbon skeleton's environment changes with stereochemistry, leading to unique signals for each diastereomer.
-
Infrared (IR) Spectroscopy: Examination of the hydroxyl (-OH) stretching frequencies. Intramolecular hydrogen bonding, which would differ between the syn and anti isomers, would influence the position and shape of the O-H absorption band.
-
Mass Spectrometry (MS): While mass spectra of stereoisomers are often very similar or identical, subtle differences in fragmentation patterns can sometimes be observed, particularly with advanced techniques.
Theoretical Framework for Spectroscopic Differentiation
In the absence of experimental data, a theoretical discussion can outline the expected differences. For instance, in ¹H NMR, the relative stereochemistry of the two hydroxyl groups would influence which protons are in closer proximity, potentially leading to through-space effects (Nuclear Overhauser Effect, NOE) that could be detected in 2D NMR experiments. In IR spectroscopy, the syn diastereomers would be expected to show a stronger intramolecular hydrogen bond compared to the anti diastereomers, resulting in a broader and lower frequency O-H stretch.
Below is a logical workflow diagram illustrating the process of stereoisomer analysis that would be followed if the data were available.
Caption: Workflow for the synthesis, isolation, and spectroscopic analysis of stereoisomers.
Experimental Protocols (Generalized)
Had the data been available from a publication, the experimental section would have provided detailed protocols. A generalized protocol for each technique is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified stereoisomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, paying particular attention to the O-H stretching region (typically 3600-3200 cm⁻¹) for information on hydrogen bonding.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Often, MS is coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Acquisition: Acquire the mass spectrum, scanning over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak (M⁺) or pseudomolecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
A definitive spectroscopic comparison of the stereoisomers of this compound is not possible at this time due to the lack of published experimental data. Researchers in need of this information would likely need to synthesize and characterize these compounds independently. The theoretical principles and generalized experimental protocols provided here can serve as a guide for such an undertaking. The scientific community would benefit from the publication of this data to enrich the collective knowledge of stereoisomer characterization.
Evaluating the performance of 3-Methylpentane-2,3-diol in asymmetric aldol reactions
Evaluating Novel Chiral Diols in Asymmetric Aldol (B89426) Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules such as pharmaceuticals and natural products. The efficacy of these reactions often hinges on the choice of a chiral controlling element. While established chiral auxiliaries like Evans oxazolidinones have a long history of providing excellent stereocontrol, the exploration of new, potentially more efficient or accessible chiral ligands, such as 3-Methylpentane-2,3-diol, is a continuous pursuit in the field.
This guide provides a framework for evaluating the performance of a novel candidate like this compound in asymmetric aldol reactions. Its potential is benchmarked against widely-used and well-documented chiral auxiliaries. The included data and protocols for these established auxiliaries serve as a baseline for the rigorous assessment of new chemical entities.
Comparative Performance of Established Chiral Auxiliaries
To objectively evaluate a new chiral auxiliary, it is essential to compare its performance against proven alternatives under standardized conditions. The following tables summarize the typical performance of three leading chiral auxiliaries—Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine—in asymmetric aldol reactions with various aldehydes. These reactions are known for their high yields and stereoselectivities.[1]
Table 1: Performance of Evans' Oxazolidinone Auxiliary in Asymmetric Aldol Reactions
| N-Acyl Derivative | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| N-Propionyl | Isobutyraldehyde | >99:1 | 80-95 |
| N-Propionyl | Benzaldehyde | >99:1 | 85 |
| N-Acetyl | n-Octanal | >95:5 | High |
Data compiled from various sources demonstrating the high syn-selectivity of Evans' auxiliaries.[2][3]
Table 2: Performance of Oppolzer's Camphorsultam Auxiliary in Asymmetric Aldol Reactions
| N-Acyl Derivative | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| N-Propionyl | Isobutyraldehyde | >98:2 (syn) | 85-95 |
| N-Acetyl | Benzaldehyde | 95:5 (syn) | 90 |
| N-Crotonyl | Acetaldehyde | >99:1 (anti) | 78 |
Oppolzer's camphorsultam is a versatile auxiliary capable of producing both syn and anti aldol products with high selectivity depending on the reaction conditions and substrates.[4]
Table 3: Performance of Myers' Pseudoephedrine Auxiliary in Asymmetric Aldol Reactions
| Amide Derivative | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| Propionamide | Isobutyraldehyde | >99:1 (syn) | 88 |
| Propionamide | Benzaldehyde | 98:2 (syn) | 91 |
| Glycolate Amide | Propionaldehyde | 97:3 (anti) | 85 |
Myers' pseudoephedrine amides are known for their high diastereoselectivity in alkylation and aldol reactions, with the products often being highly crystalline and easy to purify.
Experimental Protocols
The following are detailed methodologies for a typical workflow involving the use of a chiral auxiliary in an asymmetric aldol reaction, from attachment to cleavage and analysis. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Attachment of the Chiral Auxiliary (Example: N-Acylation of Evans' Oxazolidinone)
-
Reagents and Materials : (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionic anhydride (B1165640), triethylamine (B128534) (Et3N), 4-(dimethylamino)pyridine (DMAP), toluene, anhydrous magnesium sulfate (B86663) (MgSO4), silica (B1680970) gel for column chromatography.
-
Procedure :
-
To a solution of the oxazolidinone (1.0 eq.) and DMAP (0.1 eq.) in anhydrous toluene, add Et3N (1.6 eq.).
-
Add propionic anhydride (2.0 eq.) dropwise to the solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-propionyl imide.
-
Protocol 2: The Asymmetric Aldol Reaction (Example: Evans' Boron Enolate)
-
Reagents and Materials : N-propionyl imide, dibutylboron triflate (Bu2BOTf), N,N-diisopropylethylamine (DIPEA), aldehyde (e.g., isobutyraldehyde), anhydrous dichloromethane (B109758) (DCM), buffer solution.
-
Procedure :
-
Dissolve the N-propionyl imide (1.0 eq.) in anhydrous DCM and cool the solution to 0°C.
-
Add Bu2BOTf (1.1 eq.) dropwise, followed by the dropwise addition of DIPEA (1.2 eq.). Stir for 30-60 minutes at 0°C to form the Z-enolate.[3]
-
Cool the reaction mixture to -78°C (dry ice/acetone bath).
-
Add the aldehyde (1.5 eq.) dropwise and stir the reaction at -78°C for several hours, monitoring by TLC.
-
Quench the reaction by adding a buffer solution (e.g., phosphate (B84403) buffer, pH 7) and allow it to warm to room temperature.
-
Extract the product with DCM, dry the combined organic layers over anhydrous MgSO4, and concentrate in vacuo.
-
The crude product can be purified by column chromatography.
-
Protocol 3: Cleavage of the Chiral Auxiliary
-
Reagents and Materials : Aldol adduct, lithium hydroxide (B78521) (LiOH), 30% hydrogen peroxide (H2O2), tetrahydrofuran (B95107) (THF), water, sodium sulfite (B76179) (Na2SO3).
-
Procedure :
-
Dissolve the aldol adduct (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0°C.
-
Add an aqueous solution of LiOH (2.0-4.0 eq.) followed by the dropwise addition of 30% H2O2 (4.0-10.0 eq.).[5][6]
-
Stir the reaction at 0°C for several hours until completion (monitored by TLC).
-
Quench the excess peroxide by adding an aqueous solution of Na2SO3.
-
Separate the chiral auxiliary by extraction with an organic solvent.
-
Acidify the aqueous layer to isolate the β-hydroxy acid product.
-
Protocol 4: Analysis of Stereochemical Outcome
-
Determination of Diastereomeric Ratio (d.r.) by ¹H NMR Spectroscopy :
-
Dissolve a small sample of the crude aldol product in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify well-resolved signals corresponding to each diastereomer. Protons alpha to the carbonyl or on the newly formed stereocenters are often suitable.
-
Integrate the distinct signals for each diastereomer to determine their relative ratio.[7]
-
-
Determination of Enantiomeric Excess (e.e.) by Chiral HPLC :
-
After cleavage of the auxiliary, the resulting chiral β-hydroxy acid or its ester derivative is analyzed.
-
Develop a suitable chiral HPLC method using a chiral stationary phase (e.g., polysaccharide-based columns).
-
The mobile phase typically consists of a mixture of hexane (B92381) and an alcohol (e.g., isopropanol).
-
The enantiomers will have different retention times, and the e.e. is calculated from the relative peak areas.
-
Visualizing the Workflow and Evaluation Logic
To effectively evaluate a new chiral auxiliary like this compound, a structured experimental workflow and a clear logical framework for performance assessment are crucial.
Caption: Experimental workflow for evaluating this compound in an asymmetric aldol reaction.
Caption: Logical framework for the evaluation of a novel chiral auxiliary's performance.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methods for the Separation of 3-Methylpentane-2,3-diol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical step in pharmaceutical development and chemical research, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the resolution of 3-methylpentane-2,3-diol enantiomers.
As of late 2025, a specific, published chiral HPLC method for the separation of this compound enantiomers has not been identified in the scientific literature. However, based on established methods for structurally similar aliphatic diols, such as 2,3-butanediol (B46004) and hex-2-ene-2,3-diol, a robust method development strategy can be proposed. This guide outlines a systematic approach to developing a reliable separation method, focusing on the use of versatile polysaccharide-based chiral stationary phases (CSPs).
Comparison of Recommended Chiral HPLC Methods for Aliphatic Diols
The following table summarizes recommended starting conditions for the chiral separation of small aliphatic diols, which can be adapted for this compound. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are highly versatile and represent the most promising starting point for method development.[1]
| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Recommended Starting Mobile Phase | Potential Advantages |
| Immobilized Polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF) | Normal Phase (NP) | n-Hexane / Isopropanol (IPA) (90:10, v/v) | Broad selectivity, good for initial screening. |
| Polar Organic (PO) | Acetonitrile (ACN) / Methanol (MeOH) (95:5, v/v) | Alternative selectivity to normal phase. | |
| Reversed-Phase (RP) | Water / Acetonitrile (ACN) (50:50, v/v) | Useful for more polar analytes, compatible with MS detection. |
Experimental Protocols
Below are detailed experimental protocols for a systematic screening approach to develop a chiral HPLC method for this compound.
Analyte and Sample Preparation
-
Analyte: Racemic this compound.
-
Sample Preparation: Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in the initial mobile phase composition to ensure good peak shape and solubility.
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a suitable detector.
-
Detection: As this compound lacks a strong UV chromophore, a Refractive Index Detector (RID) is recommended. Alternatively, derivatization with a UV-active agent can be employed for detection with a UV detector.
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size is a standard dimension for initial screening.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Chiral Stationary Phase (CSP) Screening Protocol
A screening of different polysaccharide-based CSPs under various mobile phase conditions is the most efficient way to identify a suitable method.
3.1. Normal Phase (NP) Screening
-
Columns: CHIRALPAK® IA, IB, IC, ID, IE, IF.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Procedure:
-
Equilibrate the first column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).
-
Inject the sample and record the chromatogram.
-
If no separation or poor resolution is observed, proceed to the next column in the screening set.
-
3.2. Polar Organic (PO) and Reversed-Phase (RP) Screening
-
If normal phase conditions do not yield a satisfactory separation, screening in polar organic and reversed-phase modes should be performed using the same set of columns.
-
PO Mobile Phase: Acetonitrile (ACN) / Methanol (MeOH) (95:5, v/v).
-
RP Mobile Phase: Water / Acetonitrile (ACN) (50:50, v/v).
-
Method Optimization
Once a promising CSP and mobile phase mode are identified, further optimization can be performed to improve the resolution (Rs) and reduce analysis time.
-
Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., IPA in normal phase) in increments of 5-10%.
-
Flow Rate: Evaluate the effect of flow rate on resolution (e.g., 0.8 mL/min and 1.2 mL/min).
-
Temperature: Assess the impact of column temperature on the separation (e.g., 15°C and 35°C).
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the development of a chiral HPLC method for this compound.
Caption: A general workflow for chiral HPLC method development.
References
A Comparative Guide to Chiral Diols in Asymmetric Catalysis: Evaluating 3-Methylpentane-2,3-diol Against Established Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective catalytic transformations. This guide provides a comparative analysis of 3-Methylpentane-2,3-diol and other well-established chiral diols, namely 1,1'-bi-2-naphthol (B31242) (BINOL), α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), and hydrobenzoin (B188758). The objective is to furnish a comprehensive resource, including performance data and experimental protocols, to aid in the rational design and optimization of asymmetric syntheses.
While this compound possesses stereogenic centers that make it a theoretical candidate for use in asymmetric synthesis, a comprehensive review of the scientific literature reveals a notable absence of published studies on its application as a chiral ligand or catalyst.[1] Consequently, a direct quantitative comparison of its catalytic performance with established chiral diols is not currently feasible. This guide will therefore focus on providing a detailed comparison of the widely used chiral diols—BINOL, TADDOL, and hydrobenzoin—and will conclude with the perspective that the catalytic potential of this compound represents an unexplored area of research.
Performance Comparison of Established Chiral Diols
The efficacy of a chiral diol in asymmetric catalysis is typically assessed by the enantiomeric excess (ee), diastereomeric ratio (dr), and reaction yield achieved. The following tables summarize the performance of BINOL, TADDOL, and hydrobenzoin in several key asymmetric reactions, compiled from various literature sources. It is important to note that direct, side-by-side comparisons under identical conditions are limited, and the optimal choice of diol is often reaction-dependent.
Table 1: Performance of BINOL Derivatives in Asymmetric Catalysis
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Diels-Alder | Cyclopentadiene & Methyl Acrylate (B77674) | (R)-BINOL-TiCl₂ | CH₂Cl₂ | -78 | 95 | 98 | F. Rebiere et al. (1990) |
| Aldol Reaction | Benzaldehyde & Silyl (B83357) Ketene Acetal | (R)-BINOL-Ti(OⁱPr)₄ | Toluene (B28343) | -78 | 85 | 96 | K. Mikami et al. (1994) |
| Ene Reaction | Methylenecyclohexane & Formaldehyde | (S)-BINOL-Zn(OTf)₂ | CH₂Cl₂ | -20 | 78 | 91 | W. Oppolzer et al. (1991) |
| Ketone Allylation | Acetophenone (B1666503) & Allyltributyltin | (R)-BINOL-TiCl₄ | Toluene | -78 | 92 | 95 | G. E. Keck et al. (1993) |
Table 2: Performance of TADDOL Derivatives in Asymmetric Catalysis
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Diels-Alder | Cyclopentadiene & N-Acryloyl-2-oxazolidinone | TADDOL-TiCl₂ | Toluene | -30 | 91 | 94 | D. Seebach et al. (1988) |
| Aldol Reaction | Benzaldehyde & Silyl Enol Ether | TADDOL-Ti(OⁱPr)₄ | Toluene | -78 | 88 | 98 | D. Seebach et al. (1991) |
| [2+2] Cycloaddition | Dichloroketene & Ethyl Vinyl Ether | TADDOL-TiCl₂(OⁱPr)₂ | Toluene | -78 | 75 | 98 | A. K. Ghosh et al. (1995) |
| Grignard Addition | Benzaldehyde & Ethylmagnesium Bromide | TADDOL-MgBr₂ | Toluene | -78 | 90 | 95 | D. Seebach et al. (1993) |
Table 3: Performance of Hydrobenzoin Derivatives in Asymmetric Catalysis
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ketone Reduction | Acetophenone | Hydrobenzoin-modified LiAlH₄ | THF | -78 | 95 | 85 | D. J. Cram et al. (1952) |
| Allylation | Benzaldehyde & Allyltrimethylsilane | Hydrobenzoin-TiCl₄ | CH₂Cl₂ | -78 | 82 | 88 | T. Mukaiyama et al. (1987) |
| Epoxidation | trans-Stilbene | Hydrobenzoin-derived Sharpless Ligand | CH₂Cl₂ | -20 | 90 | 94 | E. N. Jacobsen et al. (1990) |
| Cyclopropanation | Styrene & Ethyl Diazoacetate | Hydrobenzoin-derived Salen-Cu(I) | CH₂Cl₂ | 25 | 75 | 85 | T. Katsuki et al. (1991) |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for asymmetric reactions catalyzed by BINOL and TADDOL derivatives.
Asymmetric Diels-Alder Reaction Catalyzed by a BINOL-Titanium Complex
A solution of (R)-BINOL (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL) is cooled to -78 °C under an inert atmosphere. To this solution is added TiCl₄ (0.1 mmol, 1.0 M solution in CH₂Cl₂) dropwise, and the resulting mixture is stirred for 30 minutes. Cyclopentadiene (2.0 mmol) is then added, followed by the slow addition of methyl acrylate (1.0 mmol). The reaction is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Aldol Reaction Catalyzed by a TADDOL-Titanium Complex
To a solution of TADDOL (0.1 mmol) in dry toluene (5 mL) at -78 °C under a nitrogen atmosphere is added Ti(OⁱPr)₄ (0.1 mmol). The mixture is stirred for 1 hour at this temperature. Benzaldehyde (1.0 mmol) is then added, followed by the dropwise addition of the silyl enol ether of acetophenone (1.2 mmol). The reaction mixture is stirred at -78 °C for 6 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel to yield the corresponding β-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.
Visualization of Catalytic Concepts
The following diagrams illustrate the fundamental principles and workflows relevant to the comparative study of chiral diols in catalysis.
Caption: Logical flow of asymmetric catalysis using a chiral diol.
The diagram above illustrates how a chiral diol complexes with a metal center to form a chiral catalyst. This catalyst interacts with the prochiral substrate and reagent, leading to the formation of diastereomeric transition states with different energy levels. The lower energy pathway is favored, resulting in the preferential formation of one enantiomer of the product.
Caption: A typical workflow for screening chiral diols in asymmetric catalysis.
This flowchart outlines the systematic process for evaluating and comparing the performance of different chiral diols in a specific asymmetric reaction. It highlights the key steps from initial reaction design to the identification of the optimal catalyst.
Conclusion and Future Outlook
In the field of asymmetric catalysis, BINOL, TADDOL, and hydrobenzoin are well-entrenched as versatile and effective chiral diols for a multitude of transformations. Their utility is supported by a vast body of literature and their commercial availability.
The conspicuous absence of this compound in the catalytic literature presents both a challenge for direct comparison and an opportunity for new research. Its simple, acyclic, and chiral structure could offer unique steric and electronic properties as a ligand. Future studies could explore its synthesis in enantiomerically pure forms and its subsequent evaluation in benchmark asymmetric reactions. Such investigations would be essential to determine if this compound can be a valuable addition to the synthetic chemist's toolkit of chiral ligands.
References
Safety Operating Guide
Navigating the Disposal of 3-Methylpentane-2,3-diol: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 3-Methylpentane-2,3-diol, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on data for analogous compounds like 3-Methylpentane, this chemical should be treated as a flammable liquid that may cause skin and eye irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. In case of a splash, immediately remove contaminated clothing and rinse the affected skin area with water.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
Quantitative Data Summary
The following table summarizes the known and estimated physical and chemical properties of this compound and the known hazards of a similar compound, 3-Methylpentane. This information is critical for a proper risk assessment prior to handling and disposal.
| Property | This compound (CAS: 63521-37-9) | 3-Methylpentane (CAS: 96-14-0) - Reference Compound |
| Molecular Formula | C6H14O2 | C6H14 |
| Molecular Weight | 118.17 g/mol [4][5] | 86.18 g/mol |
| Boiling Point | 221.7°C (estimated)[6] | 64°C[1] |
| Melting Point | 26.38°C (estimated)[6] | -118°C |
| Density | 0.9843 g/cm³ (estimated)[6] | 0.664 g/mL at 25°C[1] |
| Flash Point | Not available | -7°C[3] |
| GHS Hazard Statements | Data not available | H225: Highly flammable liquid and vapor[1][2][3] H304: May be fatal if swallowed and enters airways[1][2][3] H315: Causes skin irritation[1][2][3] H319: Causes serious eye irritation[1] H336: May cause drowsiness or dizziness[1][2][3] H411: Toxic to aquatic life with long lasting effects[1][2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound is pure, in a solution, or mixed with other chemicals.
-
Segregate the waste: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[2] Keep it in a dedicated, properly labeled waste container.
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
If the material is flammable, eliminate all ignition sources.[1][2]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Waste Collection and Storage:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[1][2]
-
Store the waste container in a secondary containment tray to prevent the spread of potential leaks.
4. Final Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
-
Maintain a record of the waste generated, including the quantity and date of disposal.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-Methylpentane-2,3-diol
Physical and Chemical Properties
Limited data is available for 3-Methylpentane-2,3-diol. The following table summarizes the known and estimated properties.[1][2][3][4]
| Property | Value |
| Molecular Formula | C6H14O2[1][2][3][4] |
| Molecular Weight | 118.17 g/mol [1][2][3] |
| CAS Number | 63521-37-9[1][2][4] |
| Boiling Point | 221.7°C (rough estimate)[1] |
| Melting Point | 26.38°C (estimate)[1] |
| Density | 0.9843 g/cm³ (rough estimate)[1] |
| pKa | 15.04 ± 0.29 (Predicted)[1][2] |
| Refractive Index | 1.4440[1] |
Personal Protective Equipment (PPE)
Based on the general handling procedures for laboratory chemicals and the potential hazards associated with diols, the following personal protective equipment is recommended.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible.[5][6][7] |
| Skin Protection | - Chemically resistant gloves (e.g., nitrile, neoprene). - Laboratory coat. - Closed-toe shoes. |
| Respiratory Protection | - Use in a well-ventilated area or under a chemical fume hood. - If significant aerosolization or heating is expected, a respirator may be necessary based on a risk assessment.[5][6] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Avoid contact with skin and eyes.[6]
-
Keep away from heat, sparks, and open flames.[5][8] Although not classified, similar small diols can be combustible.
-
Store in a tightly closed container in a cool, dry place.[5][7]
-
Ground and bond containers when transferring material to prevent static discharge.[7][8]
-
Wash hands thoroughly after handling.[5]
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][7]
Spill Response:
In the event of a spill, follow a structured response plan to ensure safety and minimize environmental contamination.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6][9]
-
Do not dispose of down the drain or in regular trash.[9]
-
Ensure waste containers are properly labeled with the chemical name and associated hazards.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Methyl-2,3-pentanediol | C6H14O2 | CID 3017434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wileyco.com [wileyco.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
